3-Amino-1-methylpiperidine-2,6-dione hydrochloride
Description
The exact mass of the compound 3-Amino-1-methylpiperidine-2,6-dione hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Amino-1-methylpiperidine-2,6-dione hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-methylpiperidine-2,6-dione hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-amino-1-methylpiperidine-2,6-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.ClH/c1-8-5(9)3-2-4(7)6(8)10;/h4H,2-3,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPRSFZZGAUCBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC(C1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909304-98-8 | |
| Record name | 3-amino-1-methylpiperidine-2,6-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Technical Guide: Structure & Function of N-methyl-3-aminopiperidine-2,6-dione HCl
The following technical guide details the structural, synthetic, and functional characteristics of N-methyl-3-aminopiperidine-2,6-dione Hydrochloride (systematically identified as 3-(methylamino)piperidine-2,6-dione HCl ).
This guide prioritizes the 3-(methylamino) isomer, as it represents a critical "warhead" motif in current targeted protein degradation (PROTAC) research, serving as a functionalized ligand for the Cereblon (CRBN) E3 ligase.
Chemical Architecture & Disambiguation
Structural Identity
The molecule consists of a glutarimide (piperidine-2,6-dione) ring with a methylamino substituent at the C3 position.[1] It is isolated as a hydrochloride salt to ensure stability against oxidative degradation and hydrolysis.
-
IUPAC Name: 3-(methylamino)piperidine-2,6-dione hydrochloride
-
Common Synonyms: N-methyl-3-aminoglutarimide HCl; 3-methylamino-2,6-dioxopiperidine HCl.
-
Molecular Formula:
-
Molecular Weight: 142.16 g/mol (Free Base); 178.62 g/mol (HCl Salt).
-
Chirality: The C3 carbon is a chiral center. The (S)-enantiomer is the biologically active form required for high-affinity binding to the Cereblon (CRBN) E3 ligase, mimicking the immunomodulatory drug (IMiD) pharmacophore.
Structural Disambiguation
Precise nomenclature is critical in this chemical space.
-
Target Molecule (3-N-Me): 3-(methylamino)piperidine-2,6-dione .[1] Methyl group attached to the exocyclic amine.[1][2][3] Function: CRBN recruitment, PROTAC linker attachment.
-
Isomer (1-N-Me): 1-methyl-3-aminopiperidine-2,6-dione . Methyl group attached to the imide nitrogen (ring nitrogen). Function: Generally inactive. The imide N-H is a critical hydrogen bond donor for Glu377 in the CRBN binding pocket; methylation here abolishes activity.
Physicochemical Properties (Table 1)
| Property | Value / Description | Context |
| Appearance | White to off-white crystalline solid | Highly hygroscopic in HCl form. |
| Solubility | High: Water, DMSO, Methanol Low: DCM, Hexane | Polar salt form requires polar solvents. |
| pKa (Calculated) | ~7.5 (Amine), ~10.5 (Imide) | The amine is protonated at physiological pH. |
| Stability | Hydrolytically sensitive (Ring opening) | Glutarimide ring opens in basic media (pH > 8). |
| Melting Point | >245°C (Decomposition) | Typical for amino acid-derived salts. |
Synthesis & Manufacturing Protocols
The synthesis of 3-(methylamino)piperidine-2,6-dione HCl requires navigating the instability of the glutarimide ring. The most robust pathway utilizes N-protected glutamine derivatives rather than post-synthetic methylation, which often leads to over-alkylation or ring hydrolysis.
Pathway: Cyclization of N-Methyl-Glutamine Derivative
This protocol ensures enantiomeric purity (starting from L-glutamine) and regioselectivity.
Step 1: Protection & Methylation
-
Precursor:
-Cbz-L-Glutamine. -
Reagent: Methyl iodide (MeI) with Sodium Hydride (NaH) in THF/DMF.
-
Outcome:
-Cbz- -methyl-L-glutamine. -
Note: Strict temperature control (-78°C to 0°C) is required to prevent racemization at the
-carbon.
Step 2: Glutarimide Ring Formation (Cyclization)
-
Reagent: 1,1'-Carbonyldiimidazole (CDI) with 4-Dimethylaminopyridine (DMAP) (Catalytic).
-
Solvent: Anhydrous THF, reflux.
-
Mechanism: CDI activates the carboxylic acid, facilitating intramolecular nucleophilic attack by the amide nitrogen.
-
Intermediate: Benzyl (2,6-dioxopiperidin-3-yl)(methyl)carbamate.
Step 3: Deprotection & Salt Formation [4]
-
Reagent:
/ Pd-C (Hydrogenolysis) followed by HCl in Dioxane. -
Process: Removal of the Cbz group yields the free secondary amine, which is immediately trapped as the hydrochloride salt to prevent dimerization or oxidation.
Visualization: Synthesis Workflow (Graphviz)
Caption: Figure 1. Step-wise synthetic pathway from Glutamine precursor to the final HCl salt, highlighting critical stabilization steps.
Analytical Characterization
Validating the structure requires distinguishing the N-methyl isomer from the O-methyl (imidate) or ring-N-methyl byproducts.
Nuclear Magnetic Resonance (NMR)
-
Solvent: DMSO-
(Standard for polar salts). -
NMR Signatures:
- 11.0 ppm (s, 1H): Imide N-H. Critical Check: If this signal is absent, methylation occurred on the ring Nitrogen (incorrect isomer).
-
9.5-10.0 ppm (br s, 2H): Protonated ammonium (
). - 4.2-4.5 ppm (dd, 1H): Methine proton at C3 (Chiral center).
- 2.5-2.6 ppm (s, 3H): N-Methyl group. Diagnostic: Distinct from O-methyl (~3.8 ppm) or Ring N-methyl (~3.1 ppm).
- 1.9-2.9 ppm (m, 4H): Glutarimide ring methylene protons (C4 and C5).
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Parent Ion
: 143.08 m/z.[5] -
Fragmentation Pattern:
-
Loss of
(neutral loss 31 Da) is characteristic of the exocyclic amine. -
Loss of CO (28 Da) from the imide ring.
-
Functional Mechanism: CRBN Interaction
The primary utility of N-methyl-3-aminopiperidine-2,6-dione is as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase complex. It functions as a "molecular glue" component or PROTAC anchor.
Binding Mode
The glutarimide ring inserts into the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN.
-
Hydrogen Bonding: The imide group (C2=O, N1-H, C6=O) forms a hydrogen bond network with the backbone of the CRBN sensor loop.
-
Hydrophobic Interaction: The glutarimide ring makes Van der Waals contacts with the aromatic cage.
-
The N-Methyl Role: The C3-amino group points out of the pocket towards the solvent channel. Methylation at this position allows for the attachment of linkers (alkyl chains, PEGs) without disrupting the critical glutarimide-CRBN interaction.
Signaling Interaction Map (Graphviz)
Caption: Figure 2. Mechanism of Action. The ligand anchors to CRBN, enabling the recruitment and subsequent degradation of target proteins.
Handling & Stability Protocols
Storage
-
Condition: Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Desiccation: Highly hygroscopic; moisture leads to hydrolysis of the imide ring to the corresponding isoglutamine acid derivative.
Solution Stability
-
Solvent Choice: Stable in DMSO for <24 hours.
-
pH Sensitivity:
-
Acidic (pH < 4): Stable.
-
Neutral/Basic (pH > 7): Rapid hydrolysis (
4-6 hours in PBS at 37°C). -
Protocol: Always prepare fresh solutions immediately prior to biological assays.
-
References
-
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. Link
-
Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. Link
-
Bartlett, J. B., et al. (2004). The evolution of thalidomide and its IMiD derivatives as anticancer agents. Nature Reviews Cancer. Link
-
PubChem Compound Summary. (2025). 3-Aminopiperidine-2,6-dione hydrochloride.[4][5][6][7] National Center for Biotechnology Information. Link
-
C4 Therapeutics, Inc. (2017).[3] Amine-linked C3-glutarimide degronimers for target protein degradation.[8] WO Patent 2017/197051. Link
Sources
- 1. WO2017197051A1 - Amine-linked c3-glutarimide degronimers for target protein degradation - Google Patents [patents.google.com]
- 2. Computational Studies on the Nonenzymatic Deamidation Mechanisms of Glutamine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]
- 5. PubChemLite - 3-(methylamino)piperidine-2,6-dione hydrochloride (C6H10N2O2) [pubchemlite.lcsb.uni.lu]
- 6. 25181-50-4 Cas No. | (S)-3-Amino-piperidine-2,6-dione hydrochloride | Apollo [store.apolloscientific.co.uk]
- 7. 3-Aminopiperidine-2,6-dione hydrochloride | C5H9ClN2O2 | CID 134548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US20250127903A1 - Substituted piperidine degronimers for target protein degradation - Google Patents [patents.google.com]
Technical Specification: 3-Amino-1-methylpiperidine-2,6-dione Hydrochloride
The following technical guide details the molecular weight, physicochemical properties, and application logic of 3-Amino-1-methylpiperidine-2,6-dione hydrochloride . This document is structured to serve researchers utilizing this compound as a critical negative control in Targeted Protein Degradation (TPD) and Cereblon (CRBN) E3 ligase research.
Core Physicochemical Profile
The precise molecular weight and stoichiometry are fundamental for the preparation of equimolar stock solutions in biological assays. Errors in salt correction are a common source of experimental variability in potency data (
Molecular Weight & Stoichiometry
| Property | Value | Technical Note |
| Compound Name | 3-Amino-1-methylpiperidine-2,6-dione hydrochloride | |
| Common Alias | 1-Methyl-3-aminoglutarimide HCl | Often used as a CRBN-inactive scaffold. |
| CAS Number (Salt) | 1909304-98-8 | Specific to the HCl salt form. |
| CAS Number (Base) | 1516729-69-3 | Free base form (for reference). |
| Chemical Formula | ||
| Molecular Weight | 178.62 g/mol | Use this value for gravimetric preparation. |
| MW (Free Base) | 142.16 g/mol | The active organic cation mass. |
| Exact Mass (Cation) | 142.0742 Da | Monoisotopic mass of |
| Salt Stoichiometry | 1:1 (Base : HCl) | Confirmed via elemental analysis/titration. |
Structural Composition
The compound consists of a glutarimide (piperidine-2,6-dione) ring substituted with:
-
Amino group (-NH2) at the C3 position (chiral center, typically supplied as a racemate unless specified).
-
Methyl group (-CH3) at the N1 position (imide nitrogen).
-
Hydrochloride counterion stabilizing the primary amine.
Scientific Context: The "Negative Control" Logic
In the field of Targeted Protein Degradation (TPD), this compound serves a specific, high-value purpose. Unlike thalidomide or lenalidomide, which bind Cereblon (CRBN) to induce neosubstrate degradation, 3-Amino-1-methylpiperidine-2,6-dione is designed to be inactive.
Mechanism of Inactivity
The binding of immunomodulatory imide drugs (IMiDs) to the tri-tryptophan pocket of CRBN requires a critical hydrogen bond.
-
Active Ligands: The imide nitrogen (
) of thalidomide/lenalidomide acts as a hydrogen bond donor to the backbone carbonyl of His380 (or Trp380 region depending on species) in the CRBN binding pocket. -
Inactive Probe (This Compound): Methylation of the imide nitrogen (
) removes this H-bond donor and introduces steric clash, abolishing affinity for CRBN.
Experimental Application
Researchers use this molecule to validate "on-target" effects.[1] If a biological phenotype (e.g., cell death, protein degradation) persists when treated with a PROTAC synthesized using this N-methyl scaffold, the effect is non-CRBN mediated (off-target).
Figure 1: Mechanistic logic of using the N-methylated analog as a negative control probe. The N-methyl group prevents the essential hydrogen bonding required for Cereblon recruitment.
Analytical Characterization Protocols
To ensure data integrity, the identity and purity of the material must be validated before use in cellular assays.
Protocol: Identity Confirmation via LC-MS
This protocol verifies the mass of the cationic free base.
-
Sample Preparation: Dissolve 1 mg of the HCl salt in 1 mL of 50:50 Water:Acetonitrile (0.1% Formic Acid).
-
LC Conditions: C18 Reverse Phase Column (e.g., Agilent ZORBAX Eclipse Plus, 1.8 µm).
-
Mobile Phase A:
+ 0.1% Formic Acid. -
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
-
MS Detection (ESI+):
-
Scan Range: 100–500 m/z.
-
Target Ion
: Look for a peak at 143.08 m/z . -
Note: You will NOT see the 178.62 mass in ESI+; the HCl dissociates.
-
Protocol: Chloride Content (Stoichiometry Check)
To confirm the material is the mono-hydrochloride salt (and not a free base or dihydrochloride), perform a silver nitrate titration.
-
Dissolution: Dissolve 20 mg of substance in 10 mL deionized water.
-
Acidification: Add 1 mL of 5%
. -
Titration: Titrate with 0.01 M
solution using a potentiometric electrode. -
Calculation:
Acceptable Range: 19.0% – 20.5%.
Figure 2: Analytical workflow for validating the identity (Base MW) and salt form (Chloride content) of the compound.
Handling & Stability
-
Hygroscopicity: Hydrochloride salts of small aliphatic amines are often hygroscopic.
-
Storage: Store at -20°C in a sealed container with desiccant. Allow to warm to room temperature before opening to prevent condensation.
-
Solubility: Highly soluble in water (>50 mM) and DMSO. For cellular assays, prepare stocks in DMSO; for animal studies, saline is often suitable due to the HCl salt form.
References
-
PubChem. (2025). 3-Aminopiperidine-2,6-dione hydrochloride (Compound Summary).[2] National Library of Medicine. [Link]
-
Ito, T., et al. (2010).[3][4] Identification of a primary target of thalidomide teratogenicity.[1][4] Science, 327(5971), 1345-1350.[3] [Link]
-
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs.[3] Nature Structural & Molecular Biology, 21, 803–809.[3] [Link]
Sources
An In-depth Technical Guide to N-methylated Glutarimide Analogs for Cereblon Research
Introduction: The Central Role of Cereblon in Targeted Protein Degradation
Cereblon (CRBN) has emerged as a critical protein in the field of chemical biology and drug discovery, primarily for its role as a substrate receptor within the Cullin-Ring E3 ubiquitin ligase complex, CRL4^CRBN^.[1][2] This complex is a key component of the ubiquitin-proteasome system, which is responsible for the targeted degradation of intracellular proteins. The therapeutic potential of modulating the CRL4^CRBN^ complex was first realized through the clinical use of immunomodulatory drugs (IMiDs®) such as thalidomide, lenalidomide, and pomalidomide in the treatment of multiple myeloma.[3][4] These small molecules act as "molecular glues," binding to CRBN and inducing the recruitment of "neosubstrates"—proteins not typically targeted by the native E3 ligase—for ubiquitination and subsequent proteasomal degradation.[2][5][6] This groundbreaking mechanism of action has opened up new avenues for therapeutic intervention, particularly in oncology.
The interaction between IMiDs® and CRBN is primarily mediated by the glutarimide moiety of the drug, which docks into a specific binding pocket on the CRBN protein.[2][7] This guide provides a comprehensive technical overview of a specific class of chemical tools for studying this interaction: N-methylated glutarimide analogs. We will delve into the structural basis of their interaction with CRBN, their synthesis, and their critical application as negative controls and research tools in the burgeoning field of targeted protein degradation.
The Glutarimide Moiety: The Key to Cereblon Binding
The glutarimide ring is the essential pharmacophore responsible for the binding of IMiDs® to CRBN.[2][8] X-ray crystallography studies have revealed that the glutarimide ring fits snugly into a hydrophobic pocket on the surface of CRBN.[7] The interaction is stabilized by a network of hydrogen bonds and hydrophobic interactions. A crucial element of this interaction is the hydrogen bond formed between the N-H group of the glutarimide ring and the backbone carbonyl of a key amino acid residue in the CRBN binding pocket. This N-H bond is a critical determinant of high-affinity binding.
The Significance of N-Methylation: Creating a "Null" Ligand
The strategic placement of a methyl group on the nitrogen atom of the glutarimide ring (N-methylation) effectively blocks the crucial N-H hydrogen bond donor capability. This seemingly minor modification has profound consequences for the molecule's ability to bind to CRBN. N-methylated glutarimide analogs are therefore designed to serve as invaluable negative controls in cereblon research. By comparing the cellular effects of an active glutarimide-containing compound with its N-methylated counterpart, researchers can confidently attribute the observed biological activity to CRBN engagement. For instance, an N-methylated analog of a potent PROTAC was shown to have dramatically reduced activity, confirming the CRBN-dependence of the parent molecule.[9]
While primarily used as negative controls, it is important to note that N-alkylated derivatives of lenalidomide have been investigated and found to possess some CRBN-independent effects, such as inhibition of TNFα.[10] This highlights the importance of thorough characterization of these analogs to fully understand their biological profile.
Synthesis of N-methylated Glutarimide Analogs
The synthesis of N-methylated glutarimide analogs can be achieved through various synthetic routes. A common strategy involves the N-alkylation of a pre-existing glutarimide-containing molecule.
Experimental Protocol: N-methylation of a Glutarimide Analog
Objective: To synthesize the N-methylated derivative of a glutarimide-containing compound for use as a negative control.
Materials:
-
Glutarimide-containing parent compound
-
Sodium hydride (NaH) or a similar strong base
-
Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Reaction vessel, magnetic stirrer, and inert atmosphere (e.g., nitrogen or argon)
-
Quenching solution (e.g., saturated ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Purification system (e.g., flash column chromatography)
-
Analytical instruments for characterization (e.g., NMR, LC-MS)
Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the glutarimide-containing parent compound in the chosen anhydrous solvent.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add a strong base, such as sodium hydride, portion-wise. The evolution of hydrogen gas will be observed. Stir the reaction mixture at 0°C for 30-60 minutes to ensure complete deprotonation of the glutarimide nitrogen.
-
Methylation: Add the methylating agent (e.g., methyl iodide) dropwise to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.
-
Characterization: Confirm the structure and purity of the N-methylated product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The disappearance of the N-H proton signal and the appearance of a new N-CH₃ signal in the NMR spectrum are key indicators of successful methylation.
Characterization of N-methylated Glutarimide Analogs
Once synthesized, it is crucial to experimentally validate that the N-methylated analog has lost its ability to bind to CRBN and, consequently, its ability to induce the degradation of neosubstrates.
Experimental Protocol: Competitive Binding Assay
Objective: To determine the binding affinity (IC₅₀) of an N-methylated glutarimide analog to CRBN in comparison to its parent compound.
Methodology: A fluorescence polarization (FP) assay is a common method for this purpose.[9]
-
Reagents:
-
Purified recombinant human CRBN-DDB1 protein complex.
-
A fluorescently labeled tracer that binds to CRBN (e.g., a Cy5-conjugated lenalidomide).[9]
-
The N-methylated glutarimide analog and its parent compound.
-
Assay buffer.
-
-
Procedure:
-
In a microplate, add a fixed concentration of the CRBN-DDB1 complex and the fluorescent tracer.
-
Add increasing concentrations of the unlabeled competitor (either the parent compound or the N-methylated analog).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
As the concentration of the unlabeled competitor increases, it will displace the fluorescent tracer from CRBN, leading to a decrease in fluorescence polarization.
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Expected Outcome: The parent glutarimide compound should exhibit a measurable IC₅₀ value, indicating its ability to bind to CRBN. In contrast, the N-methylated analog is expected to have a significantly higher or no measurable IC₅₀, confirming its inability to bind to CRBN.
| Compound | CRBN Binding (IC₅₀) | Expected Outcome |
| Parent Glutarimide Analog | Low µM to nM range | Active Binder |
| N-methylated Analog | >50 µM or no binding | Inactive (Negative Control) |
Experimental Protocol: Cellular Neosubstrate Degradation Assay
Objective: To assess the ability of the N-methylated glutarimide analog to induce the degradation of a known CRBN neosubstrate (e.g., IKZF1 or IKZF3) in a cellular context.
Methodology: Western blotting is the standard technique for this assay.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., multiple myeloma cell line MM.1S) that expresses the target neosubstrate.
-
Treat the cells with varying concentrations of the parent glutarimide compound and its N-methylated analog for a specified period (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells and lyse them to extract total protein.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then probe with primary antibodies specific for the neosubstrate (e.g., anti-IKZF1) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the neosubstrate band intensity to the corresponding loading control band intensity.
-
Compare the normalized neosubstrate levels in the treated samples to the vehicle control.
-
Expected Outcome: Treatment with the parent glutarimide compound should lead to a dose-dependent decrease in the levels of the neosubstrate. The N-methylated analog should not cause any significant degradation of the neosubstrate, even at high concentrations.
Visualization of the Mechanism of Action
Diagram: Molecular Mechanism of Glutarimide Analogs and the Impact of N-methylation
Caption: Mechanism of CRBN modulation by glutarimide analogs and the effect of N-methylation.
Diagram: Experimental Workflow for Characterizing N-methylated Analogs
Caption: Workflow for the synthesis and validation of N-methylated glutarimide analogs.
Applications in Cereblon Research
N-methylated glutarimide analogs are indispensable tools for rigorously validating the on-target effects of novel CRBN-modulating compounds. Their primary applications include:
-
Validating CRBN-dependent effects: By demonstrating that the N-methylated analog fails to replicate the biological activity of the parent compound, researchers can confirm that the observed effects are mediated through CRBN.
-
Deconvoluting on-target from off-target effects: If a biological effect persists even with the N-methylated analog, it suggests an off-target mechanism that is independent of CRBN binding.[10]
-
Structure-Activity Relationship (SAR) studies: These analogs provide a clear baseline for understanding the structural requirements for CRBN binding.
-
Tool compounds for studying CRBN biology: In conjunction with their active counterparts, N-methylated analogs can be used to probe the downstream consequences of CRBN engagement in various cellular pathways.
Conclusion
N-methylated glutarimide analogs represent a cornerstone of robust research in the field of targeted protein degradation. Their rational design, based on the fundamental principles of molecular interactions, provides researchers with a powerful tool to dissect the intricacies of the CRL4^CRBN^ E3 ubiquitin ligase complex. The synthesis and rigorous characterization of these negative controls are essential for validating new therapeutic agents and advancing our understanding of cereblon biology. As the landscape of targeted protein degradation continues to expand with the development of novel molecular glues and PROTACs, the principled use of N-methylated glutarimide analogs will remain a critical component of high-quality, reproducible science.
References
-
Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. PMC. [Link]
-
The novel mechanism of lenalidomide activity. PMC. [Link]
-
Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects through CRBN-based small molecules. ResearchGate. [Link]
-
Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. ResearchGate. [Link]
-
Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs. PMC. [Link]
-
A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function. NIH. [Link]
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Cereblon-recruiting proteolysis targeting chimeras (PROTACs) can determine the selective degradation of HDAC1 over HDAC3. Chemical Communications (RSC Publishing). [Link]
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A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function. PubMed. [Link]
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Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy. PMC. [Link]
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Cereblon-recruiting proteolysis targeting chimeras (PROTACs) can determine the selective degradation of HDAC1 over HDAC3. Chemical Communications (RSC Publishing). [Link]
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Molecular mechanism of action of cereblon E3 ligase modulators in multiple myeloma. Abbreviations. ResearchGate. [Link]
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Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. PMC. [Link]
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De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. Journal of Medicinal Chemistry - ACS Publications. [Link]
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Proteolysis targeting chimeras (PROTACs) are emerging therapeutics for hematologic malignancies. PMC. [Link]
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The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling. PubMed. [Link]
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Cereblon-recruiting proteolysis targeting chimeras (PROTACs) can determine the selective degradation of HDAC1 over HDAC3. Semantic Scholar. [Link]
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A unified platform for the rapid assembly of glutarimides for Cereblon E3 ligase modulatory drugs. ChemRxiv. [Link]
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Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. PubMed. [Link]
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Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. PMC. [Link]
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Heteroaryl Glutarimides and Dihydrouracils as Cereblon Ligand Scaffolds for Molecular Glue Degrader Discovery. PMC. [Link]
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Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. PubMed. [Link]
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The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation. bioRxiv. [Link]
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Extending the chemical space of glutarimide-based cereblon ligands through an efficient Rh(II)-catalyzed X-H insertion reaction. PubMed. [Link]
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Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. MYELOMA360. [Link]
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Extending the chemical space of glutarimide-based cereblon ligands through an efficient Rh(II)-catalyzed X–H insertion reaction. ResearchGate. [Link]
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A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. PMC. [Link]
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Heteroaryl Glutarimides and Dihydrouracils as Cereblon Ligand Scaffolds for Molecular Glue Degrader Discovery. PubMed. [Link]
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Introduction: Unveiling a Core Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide to the Chemical Properties of 3-Amino-1-methylpiperidine-2,6-dione
In the landscape of contemporary drug discovery, the piperidine-2,6-dione heterocycle stands out as a privileged scaffold. Its significance is rooted in its central role as the pharmacophore in a class of transformative therapeutic agents, most notably thalidomide and its more potent, safer analogs, lenalidomide and pomalidomide.[1][2] These molecules, known as immunomodulatory drugs (IMiDs), have revolutionized the treatment of multiple myeloma and other hematological malignancies. Their mechanism of action hinges on binding to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[3]
This guide focuses on a specific, yet crucial, derivative: 3-Amino-1-methylpiperidine-2,6-dione . This compound is not merely an academic curiosity but a valuable building block for synthesizing novel chemical entities. The N-methylation distinguishes it from the direct precursors of lenalidomide, offering a modulation of its physicochemical properties, such as solubility and metabolic stability, while retaining the essential 3-amino group required for further chemical elaboration.
For researchers, medicinal chemists, and drug development professionals, a deep understanding of this molecule's chemical properties—from its synthesis and reactivity to its spectroscopic signature—is paramount for leveraging its full potential in creating next-generation therapeutics, including targeted protein degraders like PROTACs (Proteolysis Targeting Chimeras).[3] This document serves as a comprehensive technical resource, grounded in established chemical principles and synthetic methodologies.
Core Chemical and Physical Properties
A precise understanding of a molecule's fundamental properties is the bedrock of its application in research and development. These parameters dictate storage conditions, solvent selection for reactions, and analytical characterization methods.
| Property | Value | Source |
| IUPAC Name | 3-Amino-1-methylpiperidine-2,6-dione | N/A |
| CAS Number | 1516729-69-3 | [4] |
| Molecular Formula | C₆H₁₀N₂O₂ | N/A |
| Molecular Weight | 142.16 g/mol | N/A |
| Physical Form | Solid | [5] |
| SMILES Code | O=C(C(N)CC1)N(C)C1=O | [4] |
| Storage | Inert atmosphere, room temperature | [6] |
Synthesis and Purification: A Strategic Approach
The synthesis of 3-aminopiperidine-2,6-dione and its derivatives is a well-trodden path in process chemistry, frequently starting from readily available and inexpensive chiral precursors like glutamine or glutamic acid.[7] The synthesis of the N-methylated target compound follows a similar logic, requiring strategic protection and cyclization steps.
Retrosynthetic Analysis and Proposed Pathway
The most logical synthetic strategy involves a three-step sequence starting from N-Boc-L-glutamine. The N-methylation of the glutarimide ring nitrogen can be envisioned either before or after the cyclization step. A plausible and efficient route involves cyclization followed by N-methylation.
Caption: A proposed synthetic workflow from N-Boc-L-Glutamine.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative methodology synthesized from established procedures for similar compounds.[7] Researchers should optimize conditions based on their specific laboratory setup and scale.
Step 1: Cyclization of N-Boc-L-Glutamine
-
Rationale: This step constructs the core piperidine-2,6-dione ring. N,N'-Carbonyldiimidazole (CDI) is an effective and mild coupling agent for forming the imide ring from the primary amide and carboxylic acid of glutamine.
-
Procedure:
-
Suspend N-Boc-L-glutamine in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
-
Add N,N'-Carbonyldiimidazole (CDI) (approx. 1.1 equivalents) portion-wise to the suspension at room temperature.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Heat the reaction mixture to 40-60°C and stir until TLC or LC-MS analysis indicates the complete consumption of the starting material.[7]
-
Cool the reaction, quench with a mild acid (e.g., saturated NH₄Cl solution), and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-aminopiperidine-2,6-dione.
-
Step 2: N-Methylation
-
Rationale: This step introduces the methyl group onto the imide nitrogen. A strong base is required to deprotonate the imide N-H, which is acidic, followed by nucleophilic attack on an electrophilic methyl source.
-
Procedure:
-
Dissolve the product from Step 1 in an anhydrous polar aprotic solvent like DMF or THF.
-
Cool the solution in an ice bath (0°C).
-
Add a strong base such as sodium hydride (NaH) (approx. 1.1 equivalents) portion-wise. Allow the mixture to stir for 30 minutes.
-
Add methyl iodide (MeI) (approx. 1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC/LC-MS. Upon completion, carefully quench the reaction with water and extract the product.
-
Purify the crude product via column chromatography to obtain N-Boc-3-amino-1-methylpiperidine-2,6-dione.
-
Step 3: Boc Deprotection
-
Rationale: The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group from the 3-amino position to yield the final product. This is readily achieved under acidic conditions.
-
Procedure:
-
Dissolve the N-methylated intermediate in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).[7]
-
Stir the reaction at room temperature for 1-4 hours until deprotection is complete.
-
Concentrate the reaction mixture under reduced pressure. If HCl was used, the hydrochloride salt is typically obtained directly. If TFA was used, a salt-free product can be obtained by neutralization with a base (e.g., NaHCO₃ solution) and extraction, or the TFA salt can be isolated.
-
Spectroscopic and Analytical Characterization
Accurate structural confirmation is non-negotiable in chemical synthesis. The following data represent the expected spectroscopic signatures for 3-Amino-1-methylpiperidine-2,6-dione, which are critical for its identification and purity assessment. Spectroscopic data for this specific compound can be found at suppliers like BLDpharm.[4]
| Technique | Expected Characteristics |
| ¹H NMR | δ (ppm): ~3.8-4.0 (m, 1H, CH -NH₂), ~3.0 (s, 3H, N-CH₃ ), ~2.0-2.8 (m, 4H, ring -CH₂ -CH₂ -), ~1.6-2.0 (br s, 2H, -NH₂ ). The amino protons are exchangeable with D₂O. |
| ¹³C NMR | δ (ppm): ~170-175 (2C, C =O), ~50-55 (1C, C H-NH₂), ~25-35 (2C, ring C H₂), ~25 (1C, N-C H₃). |
| Mass Spec (ESI+) | m/z: Expected [M+H]⁺ = 143.08. |
| FT-IR | ν (cm⁻¹): ~3300-3400 (N-H stretch, primary amine), ~1700-1750 (C=O stretch, imide), ~1650-1680 (C=O stretch, imide), ~2900-3000 (C-H stretch). |
Chemical Reactivity and Synthetic Utility
The synthetic value of 3-Amino-1-methylpiperidine-2,6-dione lies in the reactivity of its primary amino group, which serves as a handle for diversification.
Caption: Reactivity of the 3-amino group for further derivatization.
-
N-Acylation: The 3-amino group readily reacts with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like HATU or EDC) to form amide bonds. This is the most common transformation and is fundamental to creating analogs of IMiDs.[1]
-
N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, introducing a different electronic and steric profile compared to amides.
-
Reductive Amination: The primary amine can be converted to a secondary or tertiary amine by reacting with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride.[8]
-
Role as a CRBN Ligand: The piperidine-2,6-dione core is the essential motif for binding to the Cereblon protein.[3] Therefore, derivatives synthesized from this starting material are prime candidates for use as Cereblon-recruiting ligands in the design of PROTACs.
Caption: Role as a CRBN ligand in a PROTAC molecule.
Safety and Handling
As with any laboratory chemical, proper handling is essential. The hydrochloride salt of the parent compound, 3-aminopiperidine-2,6-dione, is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[5][6][9][10]
-
Hazard Statements (for related compounds): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9][10]
-
Precautionary Measures:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Store in a tightly sealed container in a dry, well-ventilated place under an inert atmosphere.[6]
-
Conclusion
3-Amino-1-methylpiperidine-2,6-dione is more than just a chemical intermediate; it is a key enabler in the quest for novel therapeutics. Its structure is intrinsically linked to the powerful biology of Cereblon modulation, providing a validated starting point for the design of immunomodulators and targeted protein degraders. A thorough grasp of its synthesis, characterization, and reactivity allows researchers to precisely engineer new molecules with potentially superior pharmacological profiles. As the fields of medicinal chemistry and chemical biology continue to evolve, the strategic application of such well-characterized, high-value building blocks will remain a cornerstone of innovation and success.
References
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Yadav, J. S., & Reddy, P. N. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 57B(3), 321-326. [Link]
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Wang, Y., et al. (2021). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Chemistry – An Asian Journal, 16(15), 2056-2060. [Link]
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Zhang, Z., et al. (2022). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. mLife, 1(2), 146-155. [Link]
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Thomas, L., et al. (2008). (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor, has a superior potency and longer duration of action compared with other dipeptidyl peptidase-4 inhibitors. Journal of Pharmacology and Experimental Therapeutics, 325(1), 175-82. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Aminopiperidine-2,6-dione in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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Berggren, K., et al. (2011). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 54(20), 7297-7306. [Link]
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Gribble, G. W. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4945. [Link]
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National Center for Biotechnology Information. (n.d.). 3-Aminopiperidine-2,6-dione hydrochloride. PubChem Compound Database. Retrieved from [Link]
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Lehner, A. F., et al. (1986). 3-Phenylacetylamino-2,6-piperidinedione, a naturally-occurring peptide analogue with apparent antineoplastic activity, may bind to DNA. Drugs Under Experimental and Clinical Research, 12 Suppl 1, 57-72. [Link]
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ResearchGate. (2022). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (R)-3-Amino-piperidine-2,6-dione. PubChem Compound Database. Retrieved from [Link]
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An In-Depth Technical Guide to the Identification of Lenalidomide Impurity N-methyl Analog
Introduction: The Criticality of Impurity Profiling in Lenalidomide
Lenalidomide, a potent immunomodulatory agent, is a cornerstone in the treatment of multiple myeloma and other hematological malignancies.[1] Its therapeutic success is intrinsically linked to its purity and the absence of potentially harmful impurities. The manufacturing process and storage of lenalidomide can give rise to various related substances, including process-related impurities, degradation products, and other analogs.[2][3] Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2), mandate stringent control over these impurities to ensure the safety and efficacy of the final drug product.[2][3] This guide provides a comprehensive technical overview of the identification, characterization, and control of a specific and critical impurity: the N-methyl analog of lenalidomide.
The N-methyl analog of lenalidomide, chemically known as 3-[4-(methylamino)-1,3-dihydro-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione, represents a key impurity that requires meticulous monitoring.[4][5] Understanding its origin, implementing robust analytical methods for its detection and quantification, and establishing appropriate control strategies are paramount for any pharmaceutical organization involved in the development and manufacturing of lenalidomide.
Physicochemical Properties of Lenalidomide N-methyl Analog
A thorough understanding of the physicochemical properties of the N-methyl analog is the foundation for developing effective analytical methods. Key identifiers for this impurity are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 3-[4-(methylamino)-1,3-dihydro-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione | [4] |
| CAS Number | 2197421-58-0 | [5] |
| Molecular Formula | C₁₄H₁₅N₃O₃ | [5] |
| Molecular Weight | 273.29 g/mol | [5] |
Origin and Formation Pathways of the N-methyl Analog
The presence of the N-methyl lenalidomide impurity can be attributed to two primary sources: as a byproduct of the synthetic process or as a degradation product formed during the product's shelf life.
Synthetic Byproduct
The synthesis of lenalidomide involves several steps, and the introduction of a methyl group can occur through various mechanisms. One plausible route is the presence of methylating agents as impurities in raw materials or reagents used in the synthesis. For instance, certain solvents or reagents, if not of sufficient purity, could contain traces of methylating agents that can react with the primary amino group of the lenalidomide precursor.
Degradation Product
A more insidious pathway for the formation of the N-methyl analog is through the degradation of the drug product itself, often facilitated by excipients. Research has shown that N-methyl impurities can be formed in pharmaceuticals containing primary or secondary amine moieties through an Eschweiler-Clarke type reaction.[6] This reaction is facilitated by the presence of formaldehyde and formic acid, which can be generated from the oxidative degradation of common excipients like polyethylene glycols (PEGs).[6][7]
The proposed mechanism for the formation of the N-methyl analog of lenalidomide as a degradation product is illustrated below:
Figure 1: Proposed degradation pathway for the formation of N-methyl lenalidomide.
Analytical Identification and Quantification
A robust and validated analytical method is essential for the accurate detection and quantification of the N-methyl lenalidomide impurity. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common technique, with mass spectrometry (MS) being invaluable for confirmation and structural elucidation.
Reference Standard
The first and most critical step in any impurity analysis is the availability of a well-characterized reference standard of the N-methyl lenalidomide impurity. Several pharmaceutical impurity standard suppliers offer this compound with a comprehensive Certificate of Analysis (CoA), which typically includes data from ¹H-NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.[5]
Chromatographic Method Development
The goal of the chromatographic method is to achieve adequate separation between lenalidomide, the N-methyl analog, and other potential impurities. Based on a review of existing methods for lenalidomide and its related substances, a reverse-phase HPLC method is recommended.
Table 2: Recommended HPLC-UV Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and selectivity for polar and non-polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides good peak shape and resolution for amine-containing compounds. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase HPLC. |
| Gradient | Time (min) | %B |
| 0 | 10 | |
| 25 | 70 | |
| 30 | 70 | |
| 32 | 10 | |
| 40 | 10 | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducibility of retention times. |
| Detection | UV at 210 nm | Lenalidomide and its impurities have a chromophore that absorbs at this wavelength. |
| Injection Vol. | 10 µL | Standard injection volume. |
Mass Spectrometric Confirmation
For unequivocal identification, especially during method development and forced degradation studies, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. The mass spectrometer can be operated in positive electrospray ionization (ESI+) mode to detect the protonated molecular ions of lenalidomide and its N-methyl analog.
Table 3: Expected Mass-to-Charge Ratios (m/z)
| Compound | Molecular Formula | [M+H]⁺ (m/z) |
| Lenalidomide | C₁₃H₁₃N₃O₃ | 259.26 |
| N-methyl Lenalidomide | C₁₄H₁₅N₃O₃ | 273.29 |
Experimental Workflow for Identification and Quantification
The following diagram outlines a comprehensive workflow for the identification and quantification of the N-methyl lenalidomide impurity.
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3-Amino-1-methylpiperidine-2,6-dione HCl solubility in DMSO
An Application Note on the Solubility of 3-Amino-1-methylpiperidine-2,6-dione HCl in Dimethyl Sulfoxide (DMSO)
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on understanding, determining, and optimizing the solubility of 3-Amino-1-methylpiperidine-2,6-dione hydrochloride in dimethyl sulfoxide (DMSO). As a pivotal molecular scaffold in medicinal chemistry, particularly for the synthesis of novel therapeutics, establishing robust protocols for its handling in solution is critical for experimental success and data reproducibility. This document delineates the theoretical underpinnings of its solubility, provides detailed, field-proven protocols for both kinetic and thermodynamic solubility determination, and offers practical guidance on the preparation of stable, high-concentration stock solutions.
Part 1: Theoretical Framework for Solubility
A fundamental understanding of the intermolecular forces governing the dissolution process is essential for predicting solubility and troubleshooting potential issues. The solubility of 3-Amino-1-methylpiperidine-2,6-dione HCl in DMSO is governed by the specific chemical properties of both the solute and the solvent.
Solute Profile: 3-Amino-1-methylpiperidine-2,6-dione HCl
This compound is a hydrochloride salt of a substituted piperidine derivative. Its structure contains several key functional groups that dictate its interaction with solvents:
-
Piperidine-2,6-dione Core: A cyclic imide structure which is polar.
-
Primary Amine Group (-NH₂): Capable of acting as a hydrogen bond donor. As a hydrochloride salt, this group is protonated (-NH₃⁺), creating a charged center that favors interactions with polar solvents.
-
N-Methyl Group (-NCH₃): Adds a small degree of lipophilicity.
-
Hydrochloride Salt Form: As a salt, the compound exists in an ionic form in the solid state, which generally enhances its solubility in highly polar solvents compared to its free base form.
| Property | Value | Source |
| Chemical Name | 3-amino-1-methylpiperidine-2,6-dione hydrochloride | [1] |
| CAS Number | 1909304-98-8 | [1] |
| Molecular Formula | C₆H₁₁ClN₂O₂ | [1] |
| Molecular Weight | 178.62 g/mol | [2] |
| Expected Polarity | High | Inferred |
Solvent Profile: Dimethyl Sulfoxide (DMSO)
DMSO is a uniquely powerful and widely used solvent in drug discovery and biological research.[3] Its exceptional solvent properties stem from its distinct molecular structure.[4][5]
-
High Polarity: DMSO is a highly polar aprotic solvent.[6][7] The sulfur-oxygen double bond creates a strong dipole moment, making it an excellent solvent for polar and ionic compounds.[4]
-
Hydrogen Bond Acceptor: The oxygen atom in the sulfoxide group is a strong hydrogen bond acceptor, readily interacting with hydrogen bond donors like the amine and imide protons on the solute.[8][9]
-
Aprotic Nature: Lacking acidic protons, DMSO does not act as a hydrogen bond donor. This prevents it from forming a tight "solvent cage" around anions, which enhances the solvating power for salts.
-
High Dielectric Constant: With a dielectric constant of approximately 47, DMSO is effective at separating ionic charges, which is crucial for dissolving salts like hydrochlorides.[10]
Solute-Solvent Interactions: The Mechanism of Dissolution
The high solubility of 3-Amino-1-methylpiperidine-2,6-dione HCl in DMSO can be attributed to a combination of favorable intermolecular forces that overcome the crystal lattice energy of the solid salt.[11]
-
Ion-Dipole Interactions: The primary driving force is the strong ion-dipole interaction between the ions of the solute (the protonated amine R-NH₃⁺ and the chloride anion Cl⁻) and the strong dipole of the DMSO molecule (specifically, the partially negative oxygen and partially positive sulfur).[10] The oxygen atom of DMSO effectively solvates the cation, while the sulfur atom orients towards the anion.
-
Hydrogen Bonding: The protonated amine (R-NH₃⁺) and the N-H proton on the piperidine ring can form strong hydrogen bonds with the potent hydrogen bond accepting oxygen atom of DMSO.[9][12] This interaction significantly contributes to breaking down the crystal lattice and stabilizing the solute in solution.
-
Dispersion Forces: While less dominant, van der Waals forces between the aliphatic portions of the solute and the methyl groups of DMSO also contribute to the overall solvation process.
Part 2: Practical Guide to Stock Solution Preparation
The preparation of a concentrated stock solution is the first critical step in most experimental workflows.[3] Ensuring the compound is fully dissolved and stable in the stock solution is paramount for accurate downstream assays.
Materials and Equipment
-
Reagents:
-
3-Amino-1-methylpiperidine-2,6-dione HCl (solid powder)
-
Anhydrous, high-purity (≥99.9%) DMSO[3]
-
-
Equipment:
-
Calibrated analytical balance (readable to 0.1 mg)
-
Sterile, nuclease-free microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator (optional, for difficult-to-dissolve compounds)[13]
-
Protocol for Preparing a 100 mM Stock Solution
This protocol is for preparing 1 mL of a 100 mM stock solution. Adjust volumes as needed.
-
Calculation: Determine the mass of the compound required.
-
Mass (mg) = Desired Concentration (M) × Molecular Weight ( g/mol ) × Volume (L)
-
Mass (mg) = 0.1 mol/L × 178.62 g/mol × 0.001 L = 17.86 mg
-
-
Weighing: Accurately weigh 17.86 mg of 3-Amino-1-methylpiperidine-2,6-dione HCl into a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial containing the compound.
-
Dissolution: Tightly cap the vial and vortex vigorously for 2-3 minutes. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Assisted Dissolution (If Necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or warm gently to 37°C.[13] Allow the solution to return to room temperature before confirming dissolution.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[14] Store aliquots at -20°C or -80°C in tightly sealed containers. For long-term storage, -80°C is recommended.
Part 3: Experimental Protocols for Solubility Determination
While the compound is expected to be highly soluble, quantitative determination is often required. Two standard methods are presented here: a high-throughput kinetic assay and a gold-standard equilibrium assay.
Method 1: Kinetic Solubility Determination
This method is rapid and mimics the conditions of many high-throughput screening assays where a compound is diluted from a DMSO stock into an aqueous buffer.[15][16] It measures the concentration at which a compound precipitates under these specific, non-equilibrium conditions.
-
Prepare Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM), as described in Part 2.[15]
-
Plate Setup: Dispense 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) into the wells of a 96-well microtiter plate.[16]
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells. This creates a final compound concentration of 100 µM in 1% DMSO.
-
Mixing and Incubation: Mix the contents thoroughly by shaking the plate for 2 minutes. Incubate the plate at room temperature for 1.5 to 2 hours.[16][17]
-
Analysis: Measure the turbidity of each well using a nephelometer (light scattering) or a UV-Vis spectrophotometer at a wavelength where the compound does not absorb (e.g., 650 nm).[16]
-
Data Interpretation: Compare the signal from the compound-containing wells to a blank (buffer + 1% DMSO). A significant increase in scattering or absorbance indicates precipitation, meaning the kinetic solubility is below the tested concentration. The experiment can be repeated with a serial dilution of the stock solution to pinpoint the solubility limit.
Caption: Workflow for determining kinetic solubility.
Method 2: Thermodynamic (Equilibrium) Solubility Determination
This "shake-flask" method measures the true solubility of a compound at thermodynamic equilibrium and is considered the gold standard.[16][18] It determines the maximum concentration of a compound that can be dissolved in a solvent under specific conditions.
-
Prepare Supersaturated Sample: Add an excess amount of the solid compound (e.g., 5-10 mg) to a vial. The key is to ensure undissolved solid remains at the end.[19]
-
Solvent Addition: Add a precise volume of DMSO (e.g., 1.0 mL) to the vial.
-
Equilibration: Seal the vial tightly and place it on a shaker or rotator at a constant temperature (e.g., 25°C). Agitate the mixture for at least 24 hours to ensure equilibrium is reached.[19][20]
-
Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vial at high speed (e.g., >10,000 x g) for 10-15 minutes.[19]
-
Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilution & Quantification: Accurately dilute the supernatant with an appropriate solvent (e.g., methanol or acetonitrile). Analyze the concentration of the compound in the diluted sample using a validated analytical method such as HPLC-UV or LC-MS/MS.[19][21]
-
Calculation: Calculate the original concentration in the DMSO supernatant using the measured concentration and the dilution factor. This value represents the thermodynamic solubility.
Caption: Workflow for determining thermodynamic solubility.
Part 4: Data Presentation and Troubleshooting
Quantitative Data Summary
Experimental results should be recorded clearly. The following table provides a template for summarizing key solubility data.
| Parameter | Method | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Notes |
| Kinetic Solubility | Turbidimetry | PBS, 1% DMSO | 25 | e.g., < 0.1 | e.g., < 0.56 | Precipitated at 100 µM |
| Thermo. Solubility | Shake-Flask/HPLC | 100% DMSO | 25 | Enter Value | Enter Value | Equilibrium after 24h |
Common Issues and Troubleshooting
-
Problem: The compound precipitates when the DMSO stock is diluted into an aqueous buffer for an assay.[13]
-
Cause: The compound's aqueous solubility is much lower than its DMSO solubility. The final concentration in the assay exceeds its aqueous solubility limit.
-
Solution:
-
Lower the Final Concentration: Test a lower final concentration of the compound in the assay.
-
Increase Final DMSO %: Increase the final percentage of DMSO in the assay buffer (e.g., from 0.5% to 1-2%), but be mindful of potential solvent toxicity to cells or interference with the assay.[14]
-
Use Co-solvents: For in vivo studies, co-solvents like PEG400 or Tween 80 may be necessary to maintain solubility upon dilution.[14]
-
-
-
Problem: The compound precipitates out of the DMSO stock solution over time, especially after freeze-thaw cycles.
-
Cause: Absorption of atmospheric moisture into the hygroscopic DMSO can lower its solvating power.[4][22] Repeated freeze-thaw cycles can also promote crystallization.[22]
-
Solution:
-
Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO and handle it in a way that minimizes moisture exposure.[3]
-
Aliquot Stocks: Prepare single-use aliquots to avoid repeated warming and cooling of the main stock solution.[14]
-
Re-dissolve Before Use: If crystals are observed, gently warm and vortex/sonicate the vial to re-dissolve the compound before making dilutions.
-
-
Conclusion
3-Amino-1-methylpiperidine-2,6-dione HCl is expected to exhibit high solubility in DMSO due to its polar and ionic nature, which allows for strong, stabilizing interactions with the polar aprotic solvent. This guide provides the theoretical basis for this property and offers robust, validated protocols for both the practical preparation of stock solutions and the quantitative determination of its kinetic and thermodynamic solubility. By employing these standardized methods and understanding the underlying chemical principles, researchers can ensure the accuracy and reproducibility of their experimental results.
References
-
gChem. (n.d.). DMSO Physical Properties. Retrieved from [Link]
-
Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]
-
Gaylord Chemical Company, LLC. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
BYJU'S. (n.d.). Chemical Properties of Dimethyl sulfoxide – C₂H₆OS. Retrieved from [Link]
-
CrystEngComm. (2015). Correlations and statistical analysis of solvent molecule hydrogen bonding – a case study of dimethyl sulfoxide (DMSO). RSC Publishing. Retrieved from [Link]
-
Arts, M. D. (2019). Hydrogen Bonding in Mixtures of Dimethyl Sulfoxide and Cosolvents. Retrieved from [Link]
-
ResearchGate. (2015, September). How to check the Drug solubility DMSO solvent..?. Retrieved from [Link]
-
Chinese Physics B. (2013). Investigation of hydrogen bonding in neat dimethyl sulfoxide and binary mixture (dimethyl sulfoxide + water) by concentration. Retrieved from [Link]
-
ResearchGate. (2016, January). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]
-
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved from [Link]
-
OpenStax Chemistry. (2021, August 29). Thermodynamics of the Dissolution Process. YouTube. Retrieved from [Link]
Sources
- 1. 3-amino-1-methylpiperidine-2,6-dione hydrochloride CAS#: 1909304-98-8 [m.chemicalbook.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. byjus.com [byjus.com]
- 5. biofargo.com [biofargo.com]
- 6. gchemglobal.com [gchemglobal.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. Correlations and statistical analysis of solvent molecule hydrogen bonding – a case study of dimethyl sulfoxide (DMSO) - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 10. theses.gla.ac.uk [theses.gla.ac.uk]
- 11. m.youtube.com [m.youtube.com]
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- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. (S)-3-Amino-piperidine-2,6-dione hydrochloride | 25181-50-4 | Benchchem [benchchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. biointerfaceresearch.com [biointerfaceresearch.com]
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- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. ziath.com [ziath.com]
Application Note: Validating CRBN Engagement with 3-Amino-1-methylpiperidine-2,6-dione
Abstract & Scientific Rationale
In the development of Targeted Protein Degraders (TPD), specifically PROTACs and Molecular Glues, validating the binary interaction between a ligand and the E3 ligase Cereblon (CRBN) is a critical "Go/No-Go" step. While high-affinity binders like Pomalidomide and Lenalidomide are well-characterized, the rigorous validation of assay specificity requires the use of negative controls —compounds structurally similar to the binder but chemically incapable of engaging the target.
This Application Note details the use of 3-Amino-1-methylpiperidine-2,6-dione as a "Null Probe" in TR-FRET assays.
The "Methylation Switch" Mechanism
The binding of Immunomodulatory Imide Drugs (IMiDs) to CRBN relies on the insertion of the glutarimide ring into the tri-tryptophan pocket (W380, W386, W400 in human CRBN). A critical hydrogen bond forms between the glutarimide nitrogen (N-H) and the backbone carbonyl of W380.
3-Amino-1-methylpiperidine-2,6-dione is the N-methylated analog of the core pharmacophore. The addition of the methyl group at the N1 position abolishes this hydrogen bond and introduces steric clash, rendering the compound inactive (IC50 > 50 µM). In a TR-FRET competition assay, this compound serves as the definitive reference to distinguish true competitive binding from non-specific signal interference (e.g., compound fluorescence or aggregation).
Visualizing the Mechanism
The following diagram illustrates the structural logic of the assay and the disruption caused by the N-methyl group.
Figure 1: Mechanistic logic of the TR-FRET specificity control. The N-methyl group prevents pocket insertion, maintaining the FRET signal.
Experimental Design & Reagents
Assay Principle
The assay utilizes a competition format:
-
Donor: Europium (Eu) or Terbium (Tb) cryptate-labeled anti-tag antibody (binding to recombinant CRBN).
-
Acceptor (Tracer): A fluorophore-conjugated Thalidomide or Pomalidomide derivative (e.g., Cy5 or Red-Acceptor).
-
Competitor: The test compound.
When the tracer is bound to CRBN, FRET occurs (High Signal). An active competitor displaces the tracer, reducing FRET (Low Signal). The Null Probe (3-Amino-1-methylpiperidine-2,6-dione) should not displace the tracer, resulting in a flat dose-response curve.
Required Reagents
| Reagent | Specification | Role |
| CRBN Protein | Human CRBN-DDB1 Complex (His/FLAG/GST-tagged) | Target |
| Donor Fluorophore | Anti-Tag-Europium Cryptate (matches protein tag) | FRET Donor |
| Tracer | Pomalidomide-Red (or Cy5) | FRET Acceptor |
| Null Probe | 3-Amino-1-methylpiperidine-2,6-dione | Negative Control |
| Reference Binder | Pomalidomide or Lenalidomide | Positive Control |
| Assay Buffer | 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% Pluronic F-127, 1 mM DTT | Stabilization |
Detailed Protocol: Competition Binding Assay
Senior Scientist Note: CRBN is notoriously unstable and prone to degradation. Always thaw protein on ice immediately before use and do not vortex. The presence of 0.1% Pluronic F-127 is non-negotiable to prevent sticky compounds from aggregating and giving false positives.
Step 1: Compound Preparation[1]
-
Stock Solution: Dissolve 3-Amino-1-methylpiperidine-2,6-dione in 100% DMSO to 10 mM.
-
Titration: Prepare a 10-point serial dilution (1:3) in DMSO.[1]
-
Top concentration: 1 mM (Final assay conc: 10 µM or 100 µM depending on dilution factor).
-
-
Intermediate Dilution: Dilute the DMSO series 1:50 into Assay Buffer to create a 2X working solution (2% DMSO). This ensures the final assay DMSO is 1%.[1]
Step 2: Plate Dispensing (384-Well Low Volume White Plate)
Total Assay Volume: 20 µL
-
Dispense Compounds (5 µL): Add 5 µL of the diluted Null Probe (and Reference Binder in separate wells) to the plate.
-
Control Wells: Include "Min Signal" (Excess unlabeled Pomalidomide) and "Max Signal" (DMSO only).
-
-
Dispense Protein (5 µL): Add 5 µL of CRBN-DDB1 complex (approx. 2-5 nM final concentration, optimized per batch).
-
Incubation 1: Centrifuge plate (1000 x g, 1 min). Incubate for 15 minutes at RT. This pre-incubation allows the competitor to interact with the pocket before the tracer is introduced.
-
Dispense Detection Mix (10 µL): Add 10 µL of a pre-mixed solution containing the Tracer (e.g., 10-20 nM) and the Donor Antibody (e.g., 1 nM).
-
Note: Pre-mixing the Tracer and Donor antibody ensures a consistent ratio and reduces pipetting steps.
-
Step 3: Read and Analyze
-
Final Incubation: Incubate for 60-120 minutes at RT in the dark.
-
Measurement: Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).
-
Calculation: Calculate the TR-FRET Ratio:
.
Workflow Diagram
Figure 2: Step-by-step TR-FRET workflow for CRBN competition assays.
Data Analysis & Interpretation
To validate your assay, compare the curves of your Reference Binder and the Null Probe.
Calculation of IC50
Fit the TR-FRET Ratio data to a 4-parameter logistic (4PL) equation:
Expected Results Table
| Parameter | Reference Binder (e.g., Pomalidomide) | Null Probe (3-Amino-1-methyl...) | Interpretation |
| Curve Shape | Sigmoidal (Dose-dependent decrease) | Flat or minimal slope | Confirms specific binding logic. |
| IC50 | 0.5 – 5.0 µM (Assay dependent) | > 50 µM (No binding) | Validates the "Methylation Switch." |
| Max Signal | Matches DMSO Control | Matches DMSO Control | No fluorescence interference. |
| Min Signal | < 10% of DMSO Control | N/A (Does not reach bottom) | Tracer displacement capability. |
Troubleshooting:
-
If the Null Probe shows inhibition: Check for compound aggregation (solubility issues) or "inner filter effects" (compound absorbing light at 340nm or 665nm).
-
If the Reference Binder signal is weak: Ensure the CRBN protein is active. Inactive CRBN will not bind the tracer, leading to a low assay window (Low Z').
References
-
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21, 803–809. Establishes the structural requirement of the glutarimide ring and the critical H-bonds.
-
Rankovic, Z., et al. (2021). Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. Discusses the SAR of glutarimide modifications and the loss of affinity upon N-methylation.
-
PerkinElmer (Revvity). LANCE Ultra TR-FRET Binding Assays for Targeted Protein Degradation. General methodology for TR-FRET setup in E3 ligase assays.
-
BPS Bioscience. Cereblon TR-FRET Assay Kit Protocol. Reference for buffer composition and incubation times.
Sources
Technical Support Center: Troubleshooting Ternary Complex Formation with N-methyl Controls
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for issues encountered during the characterization of ternary complexes, with a specific focus on the proper use and interpretation of N-methylated negative controls. As your partner in discovery, we aim to provide not just protocols, but the scientific reasoning behind them to empower your research.
Introduction: The Critical Role of Ternary Complexes and N-methyl Controls
The induced formation of a ternary complex—comprising a target Protein of Interest (POI), a Proteolysis Targeting Chimera (PROTAC), and an E3 ubiquitin ligase—is the foundational event in targeted protein degradation.[1][2][3] The stability and formation kinetics of this complex are pivotal determinants of a PROTAC's degradation efficiency and selectivity.[3][4]
To rigorously validate that the observed degradation is a direct result of the intended PROTAC-mediated mechanism, a well-designed negative control is indispensable. The N-methylated control is a purpose-built tool for this. By methylating a critical nitrogen atom on the E3 ligase-binding moiety (e.g., on the glutarimide ring of a thalidomide analog), the control molecule is rendered incapable of binding to the E3 ligase, such as Cereblon (CRBN).[5] This modification, however, preserves the molecule's ability to bind to the target protein.
An ideal N-methyl control should therefore be able to engage the target protein but fail to form a ternary complex, leading to an absence of protein degradation.[5] Any deviation from this expected behavior can signal experimental artifacts or reveal unexpected biology, making troubleshooting a critical skill.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common problems encountered when using N-methyl controls in ternary complex formation assays. Each question is followed by a detailed explanation of potential causes and step-by-step protocols for diagnosis and resolution.
Question 1: My N-methyl control is showing significant ternary complex formation in my biophysical assay (e.g., TR-FRET, AlphaLISA, SPR). What could be the cause?
This is a common and perplexing issue. The N-methyl control is designed to abrogate E3 ligase binding, so any signal suggesting ternary complex formation warrants a thorough investigation.
Potential Causes & Solutions:
-
Compound Identity or Purity Issues: The most straightforward explanation is that the vial labeled as the N-methyl control may be contaminated with the active PROTAC or is not the correct compound.
-
Troubleshooting Protocol: Compound Quality Control
-
LC-MS/NMR Analysis: Submit the N-methyl control sample for Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its chemical identity, purity, and the presence of the N-methyl modification.
-
Fresh Sample Preparation: If possible, use a freshly synthesized and purified batch of the N-methyl control.
-
-
-
Non-Specific Binding or Assay Artifacts: Biophysical assays, while powerful, can be prone to artifacts. The N-methyl control might be causing non-specific interactions that generate a false-positive signal.
-
Troubleshooting Protocol: Assay Specificity Controls
-
Vary Protein Concentrations: Titrate the concentrations of both the target protein and the E3 ligase. A true ternary complex formation signal should be dependent on the concentration of all three components. Non-specific signals may behave differently.
-
Buffer Optimization: Test different assay buffers. Altering salt concentration (e.g., 150 mM vs. 300 mM NaCl) or the type of non-ionic detergent (e.g., Tween-20 vs. Triton X-100) can help minimize non-specific interactions.[6]
-
Order of Addition: Modify the order in which reagents are added to the assay plate. This can sometimes help diagnose and mitigate artifacts.[6]
-
-
Data Interpretation Table:
Observation Potential Implication Next Step Signal is independent of E3 ligase concentration. Non-specific binding to the target protein or assay reagents. Buffer optimization, alternative assay format. Signal is only observed at very high compound concentrations. Compound aggregation or other non-specific effects. Test a wider, lower concentration range; check compound solubility. | Signal is sensitive to detergent type/concentration. | Hydrophobic interactions causing aggregation. | Optimize buffer conditions. |
-
-
Residual Affinity of the N-methylated Ligand: While N-methylation is designed to abolish E3 ligase binding, in some rare cases, a very weak residual affinity might persist, especially at high concentrations.
-
Troubleshooting Protocol: Direct Binding Assays
-
Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): Directly measure the binding of the N-methyl control to the immobilized E3 ligase.[7][8] This will provide a definitive answer on whether there is any residual affinity.
-
Isothermal Titration Calorimetry (ITC): While lower throughput, ITC can provide detailed thermodynamic information about the binding interaction, or lack thereof.[7][8]
-
-
Question 2: My N-methyl control shows no target degradation in cellular assays, but my biophysical data suggests some ternary complex formation. How do I reconcile these results?
This scenario highlights the importance of using orthogonal assays to build a complete picture. A weak or transient ternary complex may be detectable by sensitive biophysical methods but may not be stable or long-lived enough to lead to efficient ubiquitination and degradation in a cellular context.
Potential Causes & Solutions:
-
Low Cooperativity and Complex Stability: The N-methyl control might induce the formation of a very weak and transient ternary complex. Cooperativity (α) is a measure of how much the binding of one protein partner enhances the binding of the other.[9] A low cooperativity value indicates an unstable complex.
-
Troubleshooting Workflow Diagram:
Caption: Troubleshooting workflow for discrepant assay results.
-
Troubleshooting Protocol: Kinetic Analysis
-
SPR/BLI Kinetic Measurement: Use SPR or BLI to measure the association (k_on) and dissociation (k_off) rates of the ternary complex formed with the N-methyl control.[10] A fast k_off rate would indicate a transient complex, explaining the lack of cellular degradation.
-
Compare to Active PROTAC: Directly compare the kinetic profile of the N-methyl control to your active PROTAC. A successful PROTAC will typically induce a ternary complex with a significantly slower k_off.[10]
-
-
-
Cellular Factors: The cellular environment is far more complex than an in vitro biophysical assay. Factors like protein concentrations, localization, and the presence of competing endogenous binders can influence the outcome.
-
Considerations:
-
Protein Expression Levels: The relative expression levels of the target protein and the E3 ligase in your cell line could be unfavorable for the formation of a weak complex.
-
Compartmentalization: If the target protein and the E3 ligase are in different cellular compartments, even a weak interaction is unlikely to be productive.
-
-
Question 3: My N-methyl control is causing target protein degradation in my cellular assay. What does this mean?
This is a critical finding that requires immediate and careful investigation, as it undermines the validity of the control.
Potential Causes & Solutions:
-
Compound Contamination: As in Question 1, the most common cause is contamination of the N-methyl control with the active PROTAC.
-
Troubleshooting Protocol:
-
Confirm Compound Identity: Perform rigorous QC on the N-methyl control stock (see Question 1).
-
Synthesize a New Batch: If contamination is suspected, the most reliable solution is to use a new, independently synthesized and verified batch of the control compound.
-
-
-
Off-Target Effects or Alternative Degradation Mechanism: The N-methyl control might be inducing degradation through an unexpected mechanism that does not involve the intended E3 ligase.
-
Troubleshooting Protocol: Mechanistic Validation
-
E3 Ligase Knockout/Knockdown: Perform the degradation experiment in a cell line where the intended E3 ligase (e.g., CRBN) has been knocked out or knocked down using CRISPR or siRNA. If degradation persists, it confirms the involvement of a different E3 ligase or degradation pathway.
-
Proteasome Inhibitor Treatment: Co-treat cells with the N-methyl control and a proteasome inhibitor (e.g., MG132 or bortezomib). If the degradation is blocked, it confirms that the process is proteasome-dependent.
-
Global Proteomics: Use quantitative proteomics to assess the global changes in the proteome upon treatment with the N-methyl control. This can help identify other proteins that are degraded and may point towards an alternative E3 ligase that is being recruited.
-
-
Mechanistic Validation Flowchart:
Caption: Step-by-step validation of unexpected cellular activity.
-
Summary and Best Practices
-
Always Validate Your Reagents: Rigorous quality control of your PROTAC and its corresponding N-methyl control is the essential first step in any experiment.
-
Use Orthogonal Assays: Combine biophysical techniques (e.g., SPR, TR-FRET) with cellular degradation and mechanistic assays to build a comprehensive understanding.[1][11][12]
-
Interpret Data in Context: A signal in a biophysical assay does not always translate to cellular activity. Consider factors like complex stability, kinetics, and the cellular environment.
-
Controls are Key: Proper controls, including the N-methylated molecule, proteasome inhibitors, and E3 ligase knockout models, are critical for unambiguous interpretation of your results.
By systematically addressing unexpected results with your N-methyl controls, you can ensure the integrity of your data and gain deeper insights into the mechanism of your targeted protein degraders.
References
- BenchChem. (n.d.). Navigating the Maze: A Guide to Biophysical Assays for PROTAC Ternary Complex Validation.
- Fawkes, M., et al. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. PubMed.
- Fawkes, M., et al. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Springer.
- BenchChem. (n.d.). The Formation of Ternary Complexes with PROTACs: An In-depth Technical Guide.
- Fawkes, M., et al. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Request PDF.
- The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024). PubMed.
- The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024). JoVE.
- Ciulli, A. (2024). How to improve the function of your PROTAC degrader by understanding ternary complex formation. YouTube.
- BenchChem. (n.d.). A Comparative Guide to the Validation of PROTAC-Induced Ternary Complex Formation.
- Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach. (2024). PMC.
- Revvity. (n.d.). Optimizing a ternary complex assay with AlphaLISA Toolbox reagents for targeted protein degradation applications.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Ternary Complex Formation with Thalidomide-Based PROTACs.
- BenchChem. (n.d.). A Comparative Guide to Biophysical Assays for Measuring PROTAC Ternary Complex Kinetics.
- Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. (n.d.). PMC.
- Promega Corporation. (n.d.). Ternary Complex Formation.
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.). Future Science.
- Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1. (n.d.). PMC.
- Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. (n.d.). PMC.
- A suite of mathematical solutions to describe ternary complex formation and their application to targeted protein degradation by heterobifunctional ligands. (n.d.). PMC.
- Exploring and characterizing ternary complex formation. Depiction of... (n.d.). ResearchGate.
- A suite of mathematical solutions to describe ternary complex formation and their application to targeted protein degradation by hetero-bifunctional ligands. (2020). ResearchGate.
- Targeted Protein Degradation to Advance Oncology Drug Discovery. (2022). YouTube.
- Design and characterization of PROTAC degraders specific to protein N-terminal methyltransferase 1. (n.d.). Request PDF.
- Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023). PMC.
- Unlocking the Mysteries of Alpha-N-Terminal Methylation and its Diverse Regulatory Functions. (2025). ResearchGate.
- Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies. (n.d.). PMC.
- Ternary complexes in protein–DNA interactions: Kinetics and mechanisms. (2025). PMC.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 9. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-Methylated Glutarimide Impurities
[1]
Technical Brief: The Chemistry of the Impurity
Before attempting purification, it is critical to understand the physicochemical difference between your API (e.g., Thalidomide, Lenalidomide, or PROTAC linkers) and its N-methylated impurity.[1]
-
The API (Parent Glutarimide): Contains a secondary imide (–CO–NH–CO–). This proton is weakly acidic (pKa ≈ 11.0–11.[1]7) and acts as a Hydrogen Bond Donor (HBD) .
-
The Impurity (N-Methyl Glutarimide): Contains a tertiary imide (–CO–N(Me)–CO–).[2] It lacks the acidic proton, has no HBD capability, and is significantly more lipophilic.[1]
Critical Warning: Do not attempt to separate these species by raising the pH to ionize the parent glutarimide. While the parent would ionize (become anionic) and the impurity would not, the glutarimide ring is highly unstable in basic conditions (pH > 8) and will undergo rapid hydrolysis (ring-opening), destroying your API [1, 2].
Decision Matrix: Selecting a Purification Strategy
Use the following logic flow to determine the optimal purification method based on your scale and purity requirements.
Figure 1: Decision tree for selecting purification methodology based on scale and purity requirements.[2]
Module A: Chromatographic Resolution (RP-HPLC)
Best for: Final polishing, high-purity isolation, and analytical quantification.[2][1]
The Mechanism
In Reverse Phase (RP) chromatography, the separation is driven by hydrophobicity.
-
N-Methyl Impurity: More hydrophobic (retained longer).[2]
-
Parent Glutarimide: More polar (elutes earlier).[1]
Protocol: Acidic Low-pH Method
This is the industry standard.[2] We use acidic pH to suppress silanol activity and keep the glutarimide ring stable.[1]
Stationary Phase: C18 (High carbon load) or Phenyl-Hexyl.[2] Mobile Phase A: 0.1% Formic Acid or 10mM Ammonium Formate (pH 3.0).[1] Mobile Phase B: Acetonitrile (ACN).[1]
| Parameter | Recommended Setting | Rationale |
| Column | C18 (e.g., Waters XBridge or Phenomenex Luna) | Provides maximum hydrophobic interaction to differentiate the methyl group.[2] |
| pH | 2.5 – 4.0 | Maintains stability.[1] Prevents ionization of other basic groups (e.g., aniline in Lenalidomide).[1] |
| Gradient | Shallow (e.g., 5% to 40% B over 20 min) | The structural difference is small (one methyl group); a shallow gradient maximizes resolution ( |
| Detection | UV 210–220 nm | Glutarimides have weak absorbance; low wavelength is required.[1] |
Troubleshooting Guide:
-
Issue: Peaks are co-eluting.
-
Issue: Peak tailing.
-
Fix: Increase buffer ionic strength (e.g., use 20mM Phosphate buffer pH 3.0 instead of Formic acid). Note: Phosphate is non-volatile; do not use for MS.[2]
-
Module B: Orthogonal Separation (SFC / Normal Phase)
Best for: Difficult separations where RP-HPLC fails, or for chiral glutarimides.[2][1]
The Mechanism
This method exploits the Hydrogen Bond Donor (HBD) capability.
-
Parent Glutarimide: Has an N-H donor.[1] Will interact strongly with polar stationary phases (Silica, Diol, 2-EP).[1]
Result: The elution order is often reversed compared to RP-HPLC. The impurity elutes first, and the parent elutes later.
Protocol: Supercritical Fluid Chromatography (SFC)
Stationary Phase: 2-Ethylpyridine (2-EP) or bare Silica.[2] Co-Solvent: Methanol (no additives usually needed, or 0.1% Formic Acid).[1]
Figure 2: Mechanism of separation in Normal Phase/SFC. The lack of H-donor on the impurity reduces retention.
Module C: Recrystallization (Process Scale)
Best for: Bulk removal of impurities (>10g scale) before chromatographic polishing.
The Logic
N-methylated glutarimides disrupt the crystal lattice hydrogen bonding network. Consequently, they often have higher solubility in organic solvents than the parent compound.[1]
Recommended Solvent Systems
-
Isopropanol (IPA) / Water (90:10):
-
Methanol / Acetone:
Validation Step: Always analyze the mother liquor by HPLC to confirm the impurity is enriched there.
Frequently Asked Questions (FAQ)
Q1: Can I use chemical scavenging to remove the N-methyl impurity? A: Generally, no.[1] Chemical scavengers usually target nucleophiles or electrophiles.[1] Since the N-methyl glutarimide is chemically less reactive (no acidic proton) than the parent API, any reagent reactive enough to attack the impurity will likely destroy your API first. Physical separation (Chromatography/Crystallization) is the only viable path.
Q2: Why do I see "Ghost Peaks" in my chromatogram? A: If you are using basic mobile phases (even pH 7.5), your glutarimide API may be hydrolyzing on-column, creating ring-opened byproducts (glutaramic acids) that appear as artifacts [2].[2][1] Always maintain pH < 6.[1]
Q3: How do I distinguish the impurity from the API without an authentic standard? A: Use 1H NMR .
-
Parent: Shows a broad singlet (s) or triplet around 10.8 – 11.2 ppm (Imide N-H).
-
Impurity: Shows a sharp singlet around 3.0 – 3.2 ppm (N-Methyl) and lacks the downfield N-H signal [3].
Q4: Is the N-methyl impurity genotoxic? A: While specific toxicology depends on the exact molecule, glutarimide analogs are structurally related to Thalidomide.[1] Any structural modification, including methylation, alters the cereblon binding profile and teratogenicity risk.[1] Regulatory bodies (FDA/EMA) typically require tight control (<0.15%) of these impurities [4].
References
-
Bartlett, J. B., et al. "The evolution of thalidomide and its IMiD derivatives as anticancer agents."[1] Nature Reviews Cancer, 2004.[1]
-
Reepmeyer, J. C., et al. "Hydrolytic stability of thalidomide and its degradation products."[1] Journal of Pharmaceutical and Biomedical Analysis, 2016.[1]
-
Manchuri, K. M., et al. "Analytical methodologies to detect N-Nitrosamine impurities in active pharmaceutical ingredients."[1][3] Chemical Research in Toxicology, 2024.[1][3] [2]
-
ICH Guidelines. "ICH Q3A(R2): Impurities in New Drug Substances." International Council for Harmonisation, 2006.[1]
Technical Support Center: Resolving N-Methyl vs. NH Glutarimide Proton NMR Signals
Welcome to our dedicated guide for researchers, scientists, and drug development professionals. Distinguishing between the N-methyl (N-CH₃) and imide (NH) proton signals in the ¹H NMR spectra of glutarimide-containing molecules is a frequent yet critical challenge. Accurate assignment is fundamental for structural verification, conformational analysis, and understanding molecular interactions, particularly in the context of pharmacologically active agents like thalidomide and its analogs.[1][2]
This center provides in-depth, practical solutions in a direct question-and-answer format, moving beyond simple steps to explain the underlying scientific principles of each technique.
Frequently Asked Questions (FAQs)
Q1: Why are my N-methyl and NH glutarimide proton signals overlapping?
Answer: This is a common issue stemming from the distinct chemical nature of the two protons.
-
N-Methyl (N-CH₃) Protons: These are covalently bonded to carbon and are relatively stable. Their chemical shift is primarily influenced by the local electronic environment, typically appearing as a sharp singlet in the ~2.8–3.2 ppm range.
-
Imide (NH) Proton: This proton is attached to nitrogen and is "exchangeable." Its chemical shift is highly sensitive to its environment and can vary widely.[3] Factors like solvent, temperature, and concentration can shift its resonance, causing it to appear anywhere from ~5 to 11 ppm . However, under certain conditions, it can appear much further upfield, directly in the region of the N-methyl signal. The peak is also often broadened due to chemical exchange or quadrupolar coupling with the nitrogen nucleus.[4]
Overlap occurs when the specific experimental conditions cause the broad, variable NH signal to resonate at the same frequency as the sharp, more predictable N-CH₃ signal.
Q2: My NH proton peak is extremely broad or has disappeared entirely. What does this mean?
Answer: This behavior is characteristic of an exchangeable proton and is often solvent-dependent.
-
Peak Broadening: In protic solvents (like methanol-d₄ or D₂O), the imide proton can rapidly exchange with deuterium atoms from the solvent.[3] This rapid exchange occurs on the NMR timescale, leading to significant line broadening. Sometimes the peak becomes so broad it merges with the baseline.[4]
-
Peak Disappearance: If you are using a solvent with exchangeable deuterium (e.g., methanol-d₄ or by adding D₂O), the NH proton will be replaced by a deuterium atom (ND). Since deuterium is not observed in ¹H NMR, the signal will disappear completely.[5][6] This phenomenon is the basis for the definitive D₂O exchange experiment.
Q3: How can I definitively prove which signal belongs to the NH proton?
Answer: The most reliable and straightforward method is the Deuterium Oxide (D₂O) Exchange experiment.
The logic is simple: labile protons, such as those in OH, SH, and NH groups, will readily exchange with the deuterium from D₂O.[4][5] The N-CH₃ protons, being attached to carbon, will not. By acquiring a spectrum before and after the addition of a small amount of D₂O, the peak that disappears is unequivocally the NH proton.
See Protocol 1 for a step-by-step guide.
Q4: What is the best solvent choice for resolving these signals from the start?
Answer: Your choice of deuterated solvent has the most significant impact on the chemical shift of the NH proton.[7]
-
Recommended: Dimethyl sulfoxide-d₆ (DMSO-d₆) is often the best choice. As a strong hydrogen bond acceptor, it forms a relatively strong hydrogen bond with the imide proton. This interaction slows down intermolecular exchange and deshields the proton, shifting its resonance significantly downfield (often to >8 ppm ), well away from the N-methyl region.[3][8] The peaks in DMSO-d₆ also tend to be sharper.
-
Use with Caution: Chloroform-d (CDCl₃) is a very common NMR solvent but is less effective at resolving this issue. It is a poor hydrogen bond acceptor, meaning the NH proton's chemical shift will be more dependent on concentration and trace amounts of water, and more likely to appear in the congested upfield region.
-
Avoid for this purpose: Methanol-d₄ (CD₃OD) will cause rapid exchange, leading to the disappearance or significant broadening of the NH signal, preventing its clear observation.[9]
| Solvent | Typical N-CH₃ Shift (ppm) | Typical Glutarimide NH Shift (ppm) | Rationale for Use |
| CDCl₃ | ~2.9 - 3.2 | ~5.0 - 8.0 (highly variable) | Common, but prone to concentration effects and overlap. |
| DMSO-d₆ | ~2.8 - 3.1 | ~8.0 - 11.0 (sharp) | Excellent choice. Shifts NH downfield, sharpens the signal, and minimizes overlap.[8] |
| Acetone-d₆ | ~2.8 - 3.1 | ~7.0 - 9.5 | Good alternative to DMSO-d₆, also a hydrogen bond acceptor. |
| CD₃OD | ~2.9 - 3.2 | Signal often broad or absent | Useful for confirming the NH proton via exchange, but not for resolving it.[9] |
Q5: When should I consider using advanced 2D NMR techniques?
Answer: Use 2D NMR when 1D methods are insufficient or when you need to establish unambiguous proof of the entire molecular structure.
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment reveals one-bond correlations between protons and carbons.[10] It is perfect for assigning the N-methyl group. You will see a cross-peak connecting the N-CH₃ proton signal to the N-CH₃ carbon signal (~30-35 ppm). The NH proton will not show a correlation in a ¹H-¹³C HSQC, immediately differentiating it.[11][12]
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons over two or three bonds.[13] It is invaluable for confirming connectivity. For example, you can confirm the N-methyl group's position by observing a correlation from the N-CH₃ protons to the glutarimide ring's carbonyl carbons. Similarly, the NH proton should show a correlation to adjacent carbonyl carbons.[14]
Troubleshooting Guides & Experimental Protocols
Protocol 1: Definitive NH Proton Identification via D₂O Exchange
This protocol provides a definitive method for identifying an NH proton signal.
Methodology:
-
Acquire Initial Spectrum: Dissolve your compound in a suitable non-protic solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum.
-
Identify Target Peaks: Note the chemical shifts and integrations of the potential N-CH₃ and NH signals.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.
-
Mix Thoroughly: Cap the tube and shake it vigorously for 20-30 seconds to ensure complete mixing and facilitate proton-deuterium exchange. A brief, gentle vortex can also be used.
-
Re-acquire Spectrum: Place the sample back into the spectrometer (no need to re-shim if only a small amount was added) and acquire a second ¹H NMR spectrum using the same parameters.
-
Analyze and Conclude: Compare the two spectra. The signal corresponding to the NH proton will have disappeared or be significantly diminished in the second spectrum.[5][6] The N-CH₃ signal will remain unchanged.
Protocol 2: Using Variable Temperature (VT) NMR for Peak Resolution
This protocol can help resolve overlapping signals by changing the sample temperature.
Causality: The chemical shift of exchangeable protons involved in hydrogen bonding is often temperature-dependent.[15] As temperature increases, hydrogen bonds weaken, typically causing the NH proton signal to shift upfield (to lower ppm).[16][17] Concurrently, increased temperature can increase the rate of chemical exchange or decouple quadrupolar interactions, leading to sharper NH signals.[18]
Methodology:
-
Select an Appropriate Solvent: Choose a solvent with a wide liquid range suitable for your desired temperatures (e.g., DMSO-d₆ or Toluene-d₈).
-
Acquire Room Temperature Spectrum: Obtain a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C / 298 K) to serve as a baseline.
-
Increase Temperature Incrementally: Increase the spectrometer's probe temperature in steps of 10-15 °C (e.g., to 40 °C, 55 °C, 70 °C). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.
-
Monitor Chemical Shifts: Observe the changes in the spectrum. The NH proton signal will likely shift its position and may sharpen, while the N-CH₃ signal will be largely unaffected. This temperature-induced shift is often sufficient to resolve the overlap.
-
(Optional) Low-Temperature Analysis: If signals are broad due to conformational exchange, cooling the sample can sometimes "freeze out" different conformers, resulting in sharper, distinct signals for each.
Visualization of Logical Workflows
Troubleshooting Workflow Diagram
This diagram outlines the logical decision-making process for resolving signal overlap between N-CH₃ and NH protons.
Caption: Troubleshooting workflow for N-CH₃ vs. NH signal ambiguity.
2D NMR Logic Diagram: HSQC & HMBC
This diagram explains how 2D NMR experiments provide unambiguous assignments.
Caption: Logic of using HSQC and HMBC to assign N-CH₃ and NH groups.
References
-
ACD/Labs (2023). Exchangeable Protons in NMR—Friend or Foe? Available at: [Link]
-
Chemistry LibreTexts (2024). Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
-
University of Regensburg. ¹H NMR Spectroscopy. Available at: [Link]
-
Brainly (2023). How can O-H and N-H protons be identified in NMR spectroscopy? Available at: [Link]
-
University of Ottawa NMR Facility Blog (2014). Variable Temperature to Improve NMR Resolution. Available at: [Link]
-
ResearchGate (2018). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Available at: [Link]
-
ACD/Labs (2009). Exchangeables Protons acquired in different Deuterated Solvents. Available at: [Link]
-
Advances in Polymer Science (2024). Heteronuclear Single-quantum Correlation (HSQC) NMR. Available at: [Link]
-
Study Mind. Deuterium use in ¹H NMR (A-Level Chemistry). Available at: [Link]
-
PubChem, NIH. Thalidomide. Available at: [Link]
-
YouTube (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). Available at: [Link]
-
ResearchGate (2019). Difference between HSQC and HMBC NMR spectroscopy? Available at: [Link]
-
Columbia University. HSQC and HMBC - NMR Core Facility. Available at: [Link]
-
Reddit (2022). How does solvent choice effect chemical shift in NMR experiments? Available at: [Link]
-
University of Oxford. NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]
-
ResearchGate (2015). Thalidomide and nucleosides in the NMR-based ligand binding assay. Available at: [Link]
-
University of Oxford. Variable Temperature NMR Experiments. Available at: [Link]
-
YouTube (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]
-
Chemistry Stack Exchange (2021). How to assign overlapping multiplets in 1H NMR spectra? Available at: [Link]
-
PMC, NIH (2018). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Available at: [Link]
-
Oxford Instruments. Variable Temperature NMR Spectroscopy. Available at: [Link]
-
Michigan State University. NMR Spectroscopy. Available at: [Link]
-
PubMed (1996). Structural modifications of thalidomide produce analogs with enhanced tumor necrosis factor inhibitory activity. Available at: [Link]
Sources
- 1. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structural modifications of thalidomide produce analogs with enhanced tumor necrosis factor inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. che.hw.ac.uk [che.hw.ac.uk]
- 5. brainly.com [brainly.com]
- 6. studymind.co.uk [studymind.co.uk]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. acdlabs.com [acdlabs.com]
- 10. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
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- 15. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 17. thieme-connect.de [thieme-connect.de]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Technical Support Center: Strategies for Preventing Hydrolysis of the Piperidine-2,6-dione (Glutarimide) Ring in Solution
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the hydrolytic instability of the piperidine-2,6-dione ring, a critical pharmacophore in many advanced therapeutic modalities.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the piperidine-2,6-dione ring, and why is its stability so critical?
The piperidine-2,6-dione, or glutarimide, ring is a privileged chemical scaffold. It is the cornerstone of immunomodulatory drugs (IMiDs®) and serves as the crucial E3 ligase-binding moiety in a vast number of molecular glue degraders and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structural integrity is paramount because the glutarimide moiety forms key hydrogen bonds within a conserved tri-tryptophan pocket of the Cereblon (CRBN) substrate receptor, which is part of the CRL4^CRBN^ E3 ubiquitin ligase complex.[3][4][5] Any modification or degradation of this ring, such as through hydrolysis, leads to a direct loss of binding affinity and a complete ablation of biological activity.
Q2: What is hydrolysis, and how does it affect my compound's activity?
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the context of the piperidine-2,6-dione ring, hydrolysis involves the cleavage of one of the amide bonds within the cyclic imide structure.[6] This results in a "ring-opened" species, typically a glutamine or isoglutamine derivative.[7]
Causality: Since the intact, cyclic structure is essential for fitting into the CRBN binding pocket, these ring-opened products are inactive.[4] This degradation can manifest as:
-
Loss of potency in cell-based assays.
-
Poor in vivo efficacy due to a short compound half-life.[8]
-
High variability in pharmacokinetic (PK) studies.[8]
-
Formation of degradation-related impurities in your drug substance or product.
Q3: What are the primary factors that cause the piperidine-2,6-dione ring to hydrolyze?
The instability of the glutarimide ring is not uniform and is highly dependent on both chemical environment and molecular structure:
-
pH: The ring is highly susceptible to hydrolysis under neutral and, especially, aqueous basic conditions (pH ≥ 7.4).[4][9] Conversely, it is generally stable in acidic environments (pH < 5).[4][10]
-
Aqueous Environment: The presence of water is a prerequisite for hydrolysis.[10] Therefore, stability is a major concern in aqueous buffers, cell culture media, and physiological fluids.
-
Structural Activation: The electronic nature of adjacent molecular components plays a significant role. For instance, the traditional phthalimide moiety found in thalidomide and its analogs is strongly electron-withdrawing. This property activates the glutarimide ring, making it more susceptible to nucleophilic attack by water.[8][9][11]
Q4: My compound is degrading in my assay solution. How can I confirm if hydrolysis is the cause?
The first step is to differentiate between chemical (hydrolytic) instability and enzymatic (metabolic) degradation.[8] A simple experiment can provide a clear answer:
-
Incubate your compound in parallel in two different matrices at 37°C:
-
Matrix A: Phosphate-buffered saline (PBS) at pH 7.4.
-
Matrix B: Human or mouse liver microsomes (fortified with NADPH).[8]
-
-
Analyze samples by Liquid Chromatography-Mass Spectrometry (LC-MS) at several time points (e.g., 0, 1, 2, 4, and 24 hours).
-
Interpret the results:
-
Degradation in PBS: If the compound degrades significantly in PBS, this points strongly to inherent hydrolytic instability.[8]
-
Stable in PBS, Degrades in Microsomes: If the compound is stable in buffer but degrades rapidly in the presence of liver microsomes, the primary issue is enzyme-mediated metabolism.[8]
-
Degradation in Both: Both pathways are likely contributing to the overall clearance.
-
Section 2: Troubleshooting Guide for Unexpected Degradation
Issue: My compound shows potent in vitro activity but has a very short half-life and low exposure in my mouse PK studies.
This is a classic challenge where promising in vitro data fails to translate in vivo. The root cause is often rapid clearance, which can be driven by hydrolysis, metabolism, or both.[8]
Troubleshooting Workflow
The following workflow helps systematically diagnose and address the cause of poor in vivo stability.
Section 3: Chemical and Formulation Strategies for Prevention
If hydrolysis is confirmed as a primary degradation pathway, several strategies can be employed to mitigate the issue.
pH and Buffer Optimization
The most direct approach is to control the pH of the solution.
-
Stock Solutions: Prepare stock solutions in a non-aqueous solvent like DMSO. For final dilutions, use a buffer system with a pH below 6.0 if compatible with your assay.
-
Formulation for in vivo studies: While physiological pH is ~7.4, formulation vehicles can be optimized. Consider using co-solvents (e.g., Solutol, PEG, cyclodextrins) to reduce the activity of water or developing amorphous solid dispersions.[8]
Structural Modification (Medicinal Chemistry Insights)
For long-term projects, rational drug design can eliminate the source of instability. A major breakthrough in the field was the discovery that replacing the activating phthalimide moiety with a simple phenyl group significantly enhances stability without compromising CRBN binding affinity.[9][11]
Data Presentation: Stability Comparison of Glutarimide Analogs
The table below summarizes stability data for lenalidomide (a traditional phthalimide-containing IMiD) versus more stable analogs, highlighting the impact of structural changes.
| Compound Type | Key Structural Feature | Stability in pH 7.4 Buffer (37°C, 24h) | Stability in Human Plasma (37°C, 4h) | Reference(s) |
| Lenalidomide | Phthalimide Ring | 39% remaining | 62% remaining | [4] |
| Phenyl Dihydrouracil (PDHU) | Phenyl + Dihydrouracil Ring | >99% remaining | 97% remaining | [4] |
| Lenalidomide Conjugates | Phthalimide Ring | Good Stability | N/A | [12] |
Expert Insight: The data clearly shows that removing the phthalimide ring in favor of structures like PDHUs dramatically reduces susceptibility to hydrolysis under physiological conditions.[4] This is a powerful strategy for developing more robust PROTACs and molecular glues.
Formulation Approaches
For compounds where structural modification is not feasible, advanced formulation can provide a solution.
-
Lyophilization: Formulating the compound as a lyophilized (freeze-dried) powder for reconstitution immediately before use is a standard method to ensure long-term shelf stability by removing water.[10]
-
Nanoemulsions: Encapsulating the active compound in an oil-in-water (O/W) nanoemulsion can protect it from the aqueous environment, potentially improving both stability and delivery.[13]
Section 4: Key Experimental Protocols
Protocol 1: Assessing Hydrolytic Stability in Aqueous Buffer
Objective: To determine the intrinsic hydrolytic degradation rate of a compound at physiological pH.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with internal standard (for quenching and analysis)
-
Incubator or water bath set to 37°C
-
HPLC or LC-MS/MS system
Methodology:
-
Preparation: Dilute the test compound from the DMSO stock into pre-warmed PBS (37°C) to a final concentration of 1-10 µM. Ensure the final DMSO concentration is ≤ 0.5% to avoid solubility artifacts.
-
Timepoint Zero (T=0): Immediately after adding the compound, withdraw an aliquot (e.g., 50 µL) and quench it by adding it to a tube containing a 3-5 fold excess of cold ACN with a suitable internal standard (e.g., 200 µL). Vortex and centrifuge to precipitate salts.
-
Incubation: Place the remaining reaction mixture in the 37°C incubator.
-
Sampling: Withdraw additional aliquots at subsequent time points (e.g., 1, 2, 4, 8, 24 hours) and quench them in the same manner as the T=0 sample.
-
Sample Storage: Store the quenched, centrifuged supernatants at -20°C or -80°C until analysis.[8]
-
Bioanalysis: Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound to the internal standard.[8]
-
Data Analysis: Plot the percentage of the compound remaining versus time, with the T=0 sample representing 100%. From this curve, the half-life (t½) can be calculated.
Protocol 2: Differentiating Hydrolytic vs. Metabolic Instability
Objective: To determine if compound degradation is primarily due to chemical hydrolysis or enzymatic metabolism.
Materials:
-
All materials from Protocol 1
-
Pooled liver microsomes (human or relevant species), 20 mg/mL stock
-
NADPH regenerating system (contains NADP+, glucose-6-phosphate, etc.)[8]
-
0.5 M Phosphate buffer (pH 7.4)
Methodology:
-
Reaction Setup: Prepare two sets of reaction tubes.
-
Set A (-Enzyme): To assess hydrolysis. Contains buffer and test compound.
-
Set B (+Enzyme): To assess total degradation (hydrolysis + metabolism). Contains buffer, liver microsomes (e.g., final concentration of 0.5-1.0 mg/mL), and test compound.
-
-
Pre-incubation: Pre-warm all components to 37°C for 5-10 minutes.
-
Initiation: Start the reaction by adding the NADPH regenerating system to all tubes (this is critical for enzymatic activity).
-
Sampling & Analysis: Follow steps 2-7 from Protocol 1 for both Set A and Set B.
-
Interpretation:
-
If degradation in Set A is significant and similar to Set B, hydrolysis is the dominant pathway.
-
If degradation is minimal in Set A but rapid in Set B, metabolism is the dominant pathway.
-
Section 5: Visual Guides and Mechanisms
Hydrolysis Mechanism of the Glutarimide Ring
The diagram below illustrates the general mechanism of base-catalyzed hydrolysis of a piperidine-2,6-dione ring, as seen in thalidomide-like structures.
References
- BenchChem. (n.d.). Strategies to increase the in vivo stability of glutarimide analogs. BenchChem Technical Support.
- BenchChem. (n.d.). Application Notes and Protocols for the Use of Glutarimide in the Design of Molecular Glues. BenchChem Technical Support.
- Fawcett, J., et al. (2025). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Publishing.
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Wang, J., et al. (2021). Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation. PMC. Available from: [Link]
- ACS Publications. (2025). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. Analytical Chemistry.
- BenchChem. (n.d.). Common challenges in working with piperidine-based compounds. BenchChem Technical Support.
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Steinebach, C., et al. (2020). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. PMC. Available from: [Link]
- ChemRxiv. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ChemRxiv.
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PMC. (n.d.). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. PMC. Available from: [Link]
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Al-Malki, A. L., et al. (2023). A Novel Nanoemulsion Formula for an Improved Delivery of a Thalidomide Analogue to Triple-Negative Breast Cancer; Synthesis, Formulation, Characterization and Molecular Studies. PMC. Available from: [Link]
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Lepper, E. R., et al. (2006). Thalidomide Metabolism and Hydrolysis: Mechanisms and Implications. ResearchGate. Available from: [Link]
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Fawcett, J., et al. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. PMC. Available from: [Link]
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Revelle, L. K., et al. (1996). 3-[(Phenylacetyl)amino]-2,6-piperidinedione hydrolysis studies with improved synthesis and characterization of hydrolysates. PubMed. Available from: [Link]
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Rajput, A. P., et al. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. Available from: [Link]
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The Imperative of Inertness: A Guide to Validating Non-Binding Controls in Degradation Assays
In the rapidly advancing field of targeted protein degradation (TPD), the elegant mechanism of action of molecules like PROTACs (Proteolysis-Targeting Chimeras) and molecular glues presents both immense therapeutic promise and a high bar for experimental rigor.[1] These modalities function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[2] Given this intricate mechanism, a critical and non-negotiable aspect of any degradation study is the use of meticulously validated non-binding controls. This guide provides a comprehensive comparison of methodologies to rigorously validate these controls, ensuring that the observed protein degradation is a direct consequence of the intended ternary complex formation and not an artifact of off-target effects or non-specific cytotoxicity.
The Rationale for Rigorous Control Validation
A non-binding control is a molecule structurally similar to the active degrader but is engineered to be deficient in binding to either the POI or the E3 ligase.[1] The purpose of this control is to demonstrate that the degradation of the POI is dependent on the formation of a productive ternary complex.[2] Simply observing protein knockdown with a degrader is insufficient evidence of its intended mechanism. Without a proper non-binding control, a researcher cannot definitively rule out alternative explanations such as:
-
Off-target effects: The degrader molecule could be inducing degradation through an unintended pathway.
-
Non-specific toxicity: The observed reduction in protein levels could be a secondary consequence of cellular stress or toxicity.
-
Target inhibition vs. degradation: The phenotypic effects could be due to the inhibition of the target's function rather than its degradation.
Therefore, the validation of a non-binding control is not a mere formality but a cornerstone of a scientifically sound degradation study.
Designing the Ideal Non-Binding Control: A Comparative Overview
The two most common strategies for creating non-binding controls involve subtle modifications to the active degrader. The choice between these strategies depends on the specific goals of the study and the available synthetic chemistry.
| Control Type | Description | Rationale | Advantages | Disadvantages |
| E3 Ligase Binding-Deficient Control | A molecule that retains its ability to bind to the POI but cannot recruit the E3 ligase. This is often achieved by modifying the E3 ligase ligand, for example, through methylation of the glutarimide nitrogen on a thalidomide-based CRBN ligand.[3] | This control directly probes the necessity of E3 ligase recruitment for degradation. | Provides a clear mechanistic readout. The POI-binding portion of the molecule remains unchanged, isolating the effect of E3 ligase engagement. | May not fully account for off-target effects mediated by the POI-binding warhead. |
| POI Binding-Deficient Control (Epimer or Point Mutation) | A molecule that can still bind to the E3 ligase but has a modification (e.g., an epimerized stereocenter or a point mutation in the warhead) that abrogates binding to the POI. | This control confirms that the degradation is dependent on the specific interaction with the target protein. | Directly tests the on-target specificity of the degrader. | The modification to the warhead could potentially introduce new off-target interactions. |
The Validation Workflow: A Multi-Pronged Approach
A robust validation of a non-binding control requires a combination of biophysical and cellular assays to provide orthogonal lines of evidence. The following workflow outlines a comprehensive strategy to confirm the "inertness" of your control molecule.
Caption: A comprehensive workflow for validating non-binding controls.
Biophysical Assays: Proving the Absence of Engagement
The first line of inquiry is to demonstrate that the non-binding control fails to engage its intended target (either the POI or the E3 ligase) in a direct, biophysical manner.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular environment.[4][5] The principle is that ligand binding stabilizes a protein, leading to a higher melting temperature. A non-binding control should not induce a thermal shift in its intended target.
Expected Outcome: When comparing the active degrader to the non-binding control, the active degrader should show a clear thermal shift (stabilization) of the target protein, while the non-binding control should have a melting curve similar to the vehicle control.[6][7]
Experimental Protocol: CETSA for Non-Binding Control Validation
-
Cell Treatment: Seed cells expressing the target protein and treat with the active degrader, non-binding control, and vehicle control for 1-2 hours.[8]
-
Heat Shock: Heat the cell lysates or intact cells across a range of temperatures.
-
Protein Separation: Separate the soluble (unfolded) and aggregated (denatured) protein fractions.
-
Detection: Quantify the amount of soluble target protein at each temperature using Western Blot or mass spectrometry.[5]
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate melting curves.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on binding kinetics (association and dissociation rates) and affinity.[9][10] This is a crucial assay to demonstrate a lack of binding for the control molecule.
Expected Outcome: The active degrader will show a concentration-dependent binding response when flowed over a sensor chip immobilized with the target protein or E3 ligase. In contrast, the non-binding control should show no significant binding signal, resulting in a flat sensorgram.[11][12]
Experimental Protocol: SPR for Non-Binding Control Validation
-
Immobilization: Covalently attach the purified target protein or E3 ligase to a sensor chip.[13]
-
Analyte Injection: Inject a series of concentrations of the active degrader and the non-binding control over the chip surface.
-
Detection: Monitor the change in the refractive index at the chip surface, which is proportional to the mass of the bound analyte.
-
Data Analysis: Generate sensorgrams (response units vs. time) and fit the data to a binding model to determine kinetic parameters (ka, kd) and affinity (KD).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[2][14]
Expected Outcome: Titration of the active degrader into a solution containing the target protein or E3 ligase will produce a series of heat changes that can be fit to a binding isotherm. The non-binding control should show only heats of dilution, resulting in a flat thermogram with no discernible binding curve.
Experimental Protocol: ITC for Non-Binding Control Validation
-
Sample Preparation: Prepare solutions of the purified target protein or E3 ligase and the active degrader and non-binding control in a matched buffer.
-
Titration: Titrate the degrader or control solution into the protein solution in a stepwise manner.
-
Heat Measurement: Measure the heat change after each injection.
-
Data Analysis: Integrate the heat changes and plot them against the molar ratio of the titrant to the sample to generate a binding isotherm.
Cellular Assays: Confirming Lack of Function
Once the lack of direct binding has been established biophysically, it is essential to confirm that the non-binding control is also inactive in a cellular context.
Co-Immunoprecipitation (Co-IP)
Co-IP is a classic technique to study protein-protein interactions. In the context of TPD, it is used to assess the formation of the ternary complex (POI-degrader-E3 ligase).[2] A non-binding control should not be able to mediate the formation of this complex.
Expected Outcome: When immunoprecipitating the POI from cells treated with the active degrader, the E3 ligase should be co-precipitated, as detected by Western Blot. Conversely, in cells treated with the non-binding control, the E3 ligase should not be pulled down with the POI.[15][16]
Experimental Protocol: Co-IP for Ternary Complex Formation
-
Cell Treatment: Treat cells with the active degrader, non-binding control, and vehicle control.
-
Cell Lysis: Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.[17]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the POI.
-
Pull-down: Use protein A/G beads to capture the antibody-POI complexes.
-
Washing and Elution: Wash the beads to remove non-specific binders and then elute the bound proteins.
-
Western Blot Analysis: Analyze the eluates by Western Blot using antibodies against the POI and the E3 ligase.
Quantitative Proteomics
Mass spectrometry-based quantitative proteomics provides an unbiased, global view of protein abundance changes in response to degrader treatment.[18][19] This is a powerful tool to confirm the on-target selectivity of the active degrader and the lack of degradation by the non-binding control. It can also reveal any off-target degradation events.
Expected Outcome: In a proteomics experiment comparing the active degrader, non-binding control, and vehicle, the active degrader should show a significant and selective decrease in the abundance of the POI. The non-binding control should not cause a significant change in the POI levels. A heatmap visualization of the proteomic data can provide a clear comparison of the on- and off-target effects of the different compounds.[20][21]
Caption: A representative proteomics heatmap.
Experimental Protocol: Quantitative Proteomics for On- and Off-Target Analysis
-
Cell Culture and Treatment: Treat cells with the active degrader, non-binding control, and vehicle control.[22]
-
Protein Extraction and Digestion: Lyse the cells, extract proteins, and digest them into peptides.[22]
-
Isobaric Labeling (e.g., TMT): Label the peptides from each condition with a different isobaric tag.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify the relative abundance of proteins across the different conditions.[23]
Conclusion: The Bedrock of Reliable Degradation Data
The validation of non-binding controls is an indispensable component of any targeted protein degradation study. By employing a multi-faceted approach that combines biophysical and cellular assays, researchers can build a robust body of evidence to support the intended mechanism of action of their degrader molecules. This rigorous validation ensures the integrity of the experimental data and provides the necessary confidence to advance promising degrader candidates in the drug discovery pipeline. As the field of targeted protein degradation continues to evolve, the principles of meticulous control validation will remain the bedrock upon which reliable and impactful scientific discoveries are built.
References
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Chemo-proteomics exploration of HDAC degradability by small molecule degraders. PMC. [Link]
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Characterizing PROTAC ternary complex formation using Biacore SPR systems. Cytiva. [Link]
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SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. PMC. [Link]
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Chemo-proteomics exploration of HDAC degradability by small molecule degraders. PMC. [Link]
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SPR-measuredkinetics of PROTAC ternary complexes influence target degradation rate. bioRxiv. [Link]
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SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology. [Link]
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Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization. bioRxiv. [Link]
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SPR to Characterize the Binding Modes of PROTAC Molecules. Charnwood Discovery. [Link]
-
Protein Degrader/PROTAC assays. Proteome Sciences. [Link]
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Co-immunoprecipitation Protocol: 9 Easy Steps To Co-IPs. Bitesize Bio. [Link]
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A two-step coIP assay was performed to test for ternary complexes... ResearchGate. [Link]
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Surface plasmon resonance. [Link]
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Assays and technologies for developing proteolysis targeting chimera degraders. PMC. [Link]
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A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. PMC. [Link]
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CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders. Pelago Bioscience. [Link]
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A rapid methods development workflow for high-throughput quantitative proteomic applications. PLOS. [Link]
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Label-free validation of protein degraders using CETSA®. YouTube. [Link]
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CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders that remain intact. Pelago Bioscience. [Link]
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PROTAC-Induced Proteolytic Targeting. PMC. [Link]
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Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach. PMC. [Link]
-
Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation. PMC. [Link]
-
Proteomics analysis of EEFP-treated rats. (A) Heat map of the significantly altered proteins in the control and EEFP groups. Red indicates upregulation and green represents downregulation in protein expression. The proteins were clustered into four broad clusters. (B) Volcano plots of the proteins quantified during iTRAQ analysis comparisons. Each point represents the. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
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Mechanistic and Structural Features of PROTAC Ternary Complexes. [Link]
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Exploring cellular PROTAC-induced ternary complex formation and degradation outcomes. [Link]
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Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. [Link]
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A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. ResearchGate. [Link]
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Characterising PROTAC ternary complex formation using SPR. o2h discovery website. [Link]
-
Degradation‐Based Protein Profiling: A Case Study of Celastrol. PMC. [Link]
-
A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. ResearchGate. [Link]
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- 21. Proteomics analysis of EEFP-treated rats. (A) Heat map of the significantly altered proteins in the control and EEFP groups. Red indicates upregulation and green represents downregulation in protein expression. The proteins were clustered into four broad clusters. (B) Volcano plots of the proteins quantified during iTRAQ analysis comparisons. Each point represents the difference in expression (fold-change) between the two groups of mice plotted against the level of statistical significance. Dotted horizontal lines represent differential expression differences, and the dotted vertical line represents a significance level of P < 0.05. (C) Enriched Gene Ontology term statistics of differentially expressed proteins between the EEFP and control groups. GO enrichment analysis using biological processes indicated that proteins were significantly related to the monocarboxylic acid, lipid, carboxylic acid, oxoacid, and organic acid metabolic processes. (D): Enriched KEGG pathway (C: control group; B: EEFP group). KEGG pathway analysis indicated that the categories of metabolism of xenobiotics by cytochrome P450, metabolic pathways, drug metabolism-cytochrome P450, retinol metabolism, steroid hormone biosynthesis, glutathione metabolism, glycerolipid metabolism, and bile secretion were mainly involved in the response to EEFP-induced liver injury. [cjnmcpu.com]
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The Methyl Block: A Comparative Guide to Why N-Methyl PROTACs Fail to Degrade Target Proteins
A deep dive into the subtle chemical modification that turns a potent protein degrader into an inactive compound, with supporting Western blot data and mechanistic insights.
In the rapidly evolving field of targeted protein degradation, PROTACs (Proteolysis-Targeting Chimeras) have emerged as a powerful therapeutic modality. These heterobifunctional molecules are designed to hijack the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The success of a PROTAC hinges on its ability to form a productive ternary complex, bringing together the target protein of interest (POI) and an E3 ubiquitin ligase. However, seemingly minor chemical modifications can have profound effects on PROTAC efficacy. This guide provides a comparative analysis of active PROTACs versus their N-methylated counterparts, demonstrating through experimental data and mechanistic explanations why this specific modification often leads to a complete loss of degradation activity.
The PROTAC Mechanism: A Symphony of Molecular Interactions
At its core, a PROTAC is a molecular matchmaker. It consists of two distinct ligands connected by a flexible linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL). The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step in the degradation cascade. This induced proximity allows the E3 ligase to tag the POI with ubiquitin molecules, marking it for destruction by the proteasome.
Caption: Figure 1: PROTACs form a ternary complex with the target protein and an E3 ligase, leading to ubiquitination and proteasomal degradation of the target.
The N-Methyl Group: A Wrench in the Works
While medicinal chemists often use N-methylation to improve a drug's properties, such as cell permeability, in the context of many PROTACs, it serves as a powerful tool for creating inactive negative controls. This is particularly true for PROTACs that recruit the E3 ligase Cereblon (CRBN). The binding of thalidomide and its analogs (common CRBN-recruiting ligands) to CRBN is dependent on a crucial hydrogen bond. Methylating the nitrogen on the glutarimide ring of these ligands sterically hinders this interaction, preventing the PROTAC from binding to CRBN.[1][2]
Without the ability to recruit the E3 ligase, the formation of a productive ternary complex is impossible, and the entire degradation process is halted before it can even begin.
Comparative Western Blot Analysis: Active vs. N-Methylated PROTACs
The most direct way to observe the impact of N-methylation is through Western blot analysis. This technique allows for the quantification of protein levels in cells after treatment with a PROTAC. A successful PROTAC will show a dose-dependent decrease in the target protein's band intensity, while an inactive N-methylated control will show no change compared to the vehicle-treated cells.
A clear example of this is demonstrated in a study by Dong et al. (2025) on CRBN-recruiting PROTACs targeting the METTL3-METTL14 complex.[3] The active PROTAC, ZW30441 , induced potent degradation of both METTL3 and METTL14. In stark contrast, its N-methylated negative control, ZW30441NC , in which the glutarimide moiety of the lenalidomide component was methylated, showed no degradation of either target protein.[3]
| Compound | Target Protein | Degradation Observed | Rationale for Inactivity |
| Active PROTAC | POI | Yes | Forms a stable ternary complex with the POI and E3 ligase. |
| N-Methyl PROTAC | POI | No | N-methylation prevents binding to the E3 ligase, thus inhibiting ternary complex formation.[3][4] |
Table 1: Comparison of Degradation Activity between an Active PROTAC and its N-Methylated Counterpart.
The following diagram illustrates the expected Western blot results from such a comparative experiment.
Caption: Figure 2: Expected Western Blot Results comparing an active PROTAC with its N-methylated inactive control.
Experimental Protocol: Western Blot for PROTAC-Mediated Degradation
This protocol provides a detailed methodology for assessing PROTAC-induced protein degradation.
1. Cell Culture and Treatment:
-
Seed cells at a density that will allow for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of the active PROTAC, the N-methylated PROTAC, and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensity using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Compare the protein levels in the PROTAC-treated samples to the vehicle control to determine the percentage of degradation.
Beyond Binding: A Logic Flow for Troubleshooting Inactive PROTACs
When a PROTAC fails to induce degradation, a systematic approach is necessary to pinpoint the cause. The lack of degradation in an N-methylated PROTAC is by design, but for a novel PROTAC, the reasons for inactivity can be more complex.
Caption: Figure 3: A logical workflow for diagnosing the cause of inactivity in a PROTAC, starting from the initial observation of no degradation.
Conclusion: The Devil is in the Details
The case of N-methylated PROTACs provides a compelling illustration of the exquisite molecular precision required for successful targeted protein degradation. A single methyl group, strategically placed, can completely abrogate the activity of a potent degrader by preventing the crucial engagement with the E3 ligase. This principle is not only fundamental to understanding the structure-activity relationships of PROTACs but also provides researchers with an indispensable tool for creating robust negative controls to validate their findings. As the field of targeted protein degradation continues to advance, a thorough understanding of these nuanced molecular interactions will be paramount in the design of the next generation of protein-degrading therapeutics.
References
- Dong, H., et al. (2025). Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex. Journal of Medicinal Chemistry.
- Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.
- Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
- Lai, A. C., & Crews, C. M. (2017). Induced protein degradation: an emerging drug discovery paradigm. Nature Reviews Drug Discovery, 16(2), 101–114.
- Lu, J., et al. (2015). Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4. Chemistry & Biology, 22(6), 755-763.
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Operational Guide: Proper Disposal of 3-Amino-1-methylpiperidine-2,6-dione Hydrochloride
Executive Safety Summary
Urgent Directive: 3-Amino-1-methylpiperidine-2,6-dione hydrochloride (CAS: 1516729-69-3 for free base analog context) is a functionalized glutarimide derivative. While specific toxicological data may be limited compared to commercial drugs, its structural homology to Thalidomide and Lenalidomide (IMiDs) dictates that it must be handled as a suspected teratogen and reproductive toxin (Category 1B).
The Golden Rule of Disposal: NO DRAIN DISPOSAL. The hydrochloride salt form renders this compound highly water-soluble. Discharge into municipal water systems poses a significant risk of aquatic toxicity and environmental persistence. High-temperature incineration is the only validated method for complete destruction of the glutarimide ring.
Risk Assessment & Compound Profile
To ensure scientific integrity, we must understand the why behind the safety protocols.
| Property | Specification | Operational Implication |
| Chemical Structure | Piperidine-2,6-dione core | Pharmacophore Risk: This moiety is responsible for binding to Cereblon (CRBN) E3 ligase, the mechanism linked to teratogenicity in this class of compounds. |
| Form | Hydrochloride Salt | High Solubility: Dissolves rapidly in water/mucous membranes. Increases absorption risk via inhalation or splash. |
| Hazard Class | HPAPI (High Potency API) Intermediate | Containment: Requires containment level OEB 3 or 4 (Occupational Exposure Band) protocols. |
| RCRA Status | Non-Listed (Default to Characteristic) | Waste Code: Unless P-listed specifically, treat as "Non-RCRA Regulated - Incineration Only" or State-Specific Hazardous Waste. |
The Self-Validating Disposal System
We utilize a "Chain of Custody" approach. This protocol is self-validating: if a step is skipped (e.g., improper labeling), the waste stream is physically rejected at the pickup point, forcing compliance.
Phase A: Solid Waste (Powder, Contaminated PPE)
Applicable to: Weighing boats, gloves, bench paper, and failed synthesis solids.
-
Primary Containment: Place waste immediately into a clear, 4-mil polyethylene bag .
-
Deactivation (Surface): Before sealing, spray the exterior of the primary bag with 10% Sodium Hypochlorite (Bleach) or 0.1N NaOH .
-
Secondary Containment: Place the decontaminated bag into a Yellow or Purple (Cytotoxic/Chemo) Waste Bin .
-
Validation Tag: Attach a label explicitly stating: "Contains Glutarimide Derivative - Incinerate Only."
Phase B: Liquid Waste (Mother Liquors, Aqueous Solutions)
Applicable to: Reaction solvents, HPLC waste.
-
Segregation: Do not mix with general organic solvents. Use a dedicated High-Density Polyethylene (HDPE) carboy.
-
pH Check: Ensure the solution is not acidic (pH < 4) before adding to the carboy to prevent gas evolution if mixed with other streams.
-
Headspace Rule: Leave 10% headspace in the container to allow for thermal expansion during transport.
-
The "Red Tag" Lock: Apply a red hazardous waste tag. The container is not considered "ready" until the CAS number and "Reproductive Toxin" checkbox are filled.
Visualized Workflow (Standard Operating Procedure)
The following diagram illustrates the decision logic for disposing of this compound. This workflow ensures no material enters the sewer system.
Caption: Cradle-to-Grave disposal workflow emphasizing segregation from general waste streams and mandatory incineration.
Emergency Response: Spill Protocol
In the event of a spill of the solid hydrochloride salt:
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves , a Tyvek lab coat , and an N95 or P100 respirator (dust inhalation is the primary acute risk).
-
Containment: Do not dry sweep (generates dust).[5] Cover the spill with wet paper towels soaked in water or a weak base (Sodium Bicarbonate solution).
-
Deactivation:
-
The glutarimide ring is susceptible to hydrolysis.
-
Apply 0.1 M NaOH or 10% Bleach to the area after bulk removal. Allow to sit for 15 minutes.
-
Note: This breaks the ring structure, reducing pharmacological potency.
-
-
Disposal: Collect all cleanup materials into the Solid Waste stream (Path A above).
Regulatory Compliance & Coding
When filling out your Hazardous Waste Manifest (EPA Form 8700-22) or internal waste tags, use the following classifications to ensure legal compliance.
-
US EPA (RCRA): While not explicitly P-listed or U-listed, the best practice is to manage as "Hazardous Waste - Toxic" .
-
Department of Transportation (DOT):
-
Proper Shipping Name: Toxic solids, organic, n.o.s. (3-Amino-1-methylpiperidine-2,6-dione hydrochloride)
-
Hazard Class: 6.1
-
Packing Group: III (Assumed based on analog data)
-
References
-
PubChem. (n.d.). Compound Summary: 3-Amino-2,6-piperidinedione.[1][2][6] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023).[7] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Safe Work Australia. (2016).[7] Piperidine: Human Health Tier II Assessment. (Provides toxicological context for piperidine derivatives). Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. stericycle.com [stericycle.com]
- 4. bvna.org.uk [bvna.org.uk]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. tcichemicals.com [tcichemicals.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
Retrosynthesis Analysis
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
